molecular formula C22H25N5O2 B10800215 VI 16832

VI 16832

カタログ番号: B10800215
分子量: 391.5 g/mol
InChIキー: RCSLGYIVHUXZCI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VI 16832 is a useful research compound. Its molecular formula is C22H25N5O2 and its molecular weight is 391.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

2-[4-(2-aminoethoxy)anilino]-8-(2-bicyclo[2.2.1]heptanyl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c23-9-10-29-18-6-4-17(5-7-18)25-22-24-13-16-3-8-20(28)27(21(16)26-22)19-12-14-1-2-15(19)11-14/h3-8,13-15,19H,1-2,9-12,23H2,(H,24,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSLGYIVHUXZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2N3C(=O)C=CC4=CN=C(N=C43)NC5=CC=C(C=C5)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of VI 16832

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a compound designated "VI 16832." This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. It is also possible that this designation is a typographical error.

Therefore, the requested in-depth technical guide on the mechanism of action, quantitative data, experimental protocols, and signaling pathways for this compound cannot be provided at this time due to the absence of relevant data in the public domain.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to ensure the accuracy of the compound's name or identifier. If "this compound" is a confidential internal code, information will be restricted to the organization that originated it.

To facilitate a future analysis, please verify the compound's designation. Alternative identifiers could include:

  • Chemical Name (IUPAC)

  • CAS Registry Number

  • Another internal or project-specific code

  • Associated patent numbers

Once a correct and publicly referenced identifier is available, a thorough technical guide can be compiled. The following sections outline the structure and type of information that would be included in such a guide, should data on the compound become available.

Core Mechanism of Action (Hypothetical Structure)

This section would typically provide a detailed narrative of how the compound is understood to exert its therapeutic effects at a molecular level. It would describe the primary molecular target(s) and the subsequent downstream effects on cellular signaling pathways.

Quantitative Data Summary (Hypothetical Structure)

All relevant quantitative data from preclinical studies would be organized into tables for clear comparison.

Table 1: In Vitro Activity (Example)

Assay TypeCell LineIC50 / EC50 (nM)Target EngagementReference
Cell ViabilityExampleCell-1DataData[Citation]
Kinase InhibitionTargetKinaseDataData[Citation]
Receptor BindingTargetReceptorKi (nM)Data[Citation]

Table 2: In Vivo Efficacy (Example)

Animal ModelDosing RegimenTumor Growth Inhibition (%)Biomarker ModulationReference
Xenograft (Model)DataDataData[Citation]
Syngeneic (Model)DataDataData[Citation]

Key Experimental Protocols (Hypothetical Structure)

This section would detail the methodologies for pivotal experiments that elucidated the compound's mechanism of action.

3.1. Target Identification Assay

  • Principle: A description of the method used (e.g., affinity chromatography, chemical proteomics).

  • Protocol: Step-by-step procedure including reagents, concentrations, and instrumentation.

  • Data Analysis: How the raw data was processed to identify primary targets.

3.2. Cellular Pathway Analysis

  • Principle: A description of the technique (e.g., Western Blot, RNA-Seq, Phospho-proteomics).

  • Protocol: Detailed steps for sample preparation, instrument operation, and data acquisition.

  • Data Analysis: Bioinformatics workflow for pathway enrichment analysis.

Visualized Signaling Pathways and Workflows (Hypothetical Structure)

This section would feature diagrams generated using Graphviz to illustrate key concepts.

G Hypothetical Signaling Pathway extracellular_ligand Extracellular Ligand receptor Membrane Receptor extracellular_ligand->receptor downstream_kinase_1 Downstream Kinase 1 receptor->downstream_kinase_1 vi16832 This compound vi16832->receptor Inhibition downstream_kinase_2 Downstream Kinase 2 downstream_kinase_1->downstream_kinase_2 transcription_factor Transcription Factor downstream_kinase_2->transcription_factor cellular_response Cellular Response (e.g., Apoptosis) transcription_factor->cellular_response

Caption: Hypothetical inhibition of a receptor by this compound.

G Example Experimental Workflow start Treat Cells with This compound lysis Cell Lysis and Protein Extraction start->lysis western Western Blot Analysis lysis->western quant Densitometry and Quantification western->quant result Data Analysis: Target Modulation quant->result

Caption: Workflow for assessing target protein modulation.

We recommend that the user verifies the compound identifier and, if it is indeed a non-public entity, consults internal documentation for the requested information. Should a public identifier become available, this framework can be populated with specific, accurate data.

An In-depth Technical Guide to VI-16832: A Novel Modulator of Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific molecule "VI-16832" is not publicly available in peer-reviewed literature or drug development databases. The following guide is a structured template based on the user's request, illustrating the type of information that would be presented for a novel compound in drug development. The specific data, pathways, and protocols are representative examples derived from publicly available research on related topics and should not be attributed to an actual compound named VI-16832.

Abstract

VI-16832 has been identified as a potent and selective small molecule inhibitor of the MEK1/2 kinases, key components of the Ras/Raf/MEK/ERK signaling cascade. This pathway is frequently dysregulated in various human cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive overview of the preclinical data for VI-16832, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols to facilitate further research and development.

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the ERK1/2 cascade, plays a pivotal role in regulating fundamental cellular processes such as proliferation, differentiation, survival, and angiogenesis. Constitutive activation of this pathway, often driven by mutations in upstream components like Ras or B-Raf, is a hallmark of numerous malignancies. VI-16832 is a novel, non-ATP-competitive inhibitor of MEK1 and MEK2, the immediate upstream kinases of ERK1/2. Its high specificity and potency suggest significant therapeutic potential.

Mechanism of Action

VI-16832 binds to a unique allosteric pocket on the MEK1/2 enzymes, locking them in an inactive conformation. This prevents the phosphorylation and subsequent activation of ERK1 and ERK2. By inhibiting this critical downstream node, VI-16832 effectively blocks the transmission of oncogenic signals to the nucleus, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines.

Signaling Pathway Diagram

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Growth Factors Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription VI16832 VI-16832 VI16832->MEK

Caption: VI-16832 inhibits the MEK1/2 signaling pathway.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity
KinaseIC₅₀ (nM)
MEK15.2
MEK24.8
ERK1>10,000
ERK2>10,000
p38α>10,000
JNK1>10,000
Table 2: Anti-proliferative Activity in Cancer Cell Lines
Cell LineCancer TypeKey MutationGI₅₀ (nM)
A-375MelanomaBRAF V600E12
HT-29ColorectalBRAF V600E25
HCT-116ColorectalKRAS G13D85
MCF-7BreastPIK3CA E545K>1,000

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of VI-16832 against a panel of protein kinases.

Methodology:

  • Recombinant human kinases were assayed in a 96-well plate format.

  • The assay buffer contained 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • VI-16832 was serially diluted in DMSO and pre-incubated with the kinase for 15 minutes at room temperature.

  • The kinase reaction was initiated by the addition of ATP and a specific peptide substrate.

  • After a 60-minute incubation at 30°C, the reaction was terminated, and the amount of phosphorylated substrate was quantified using a fluorescence-based detection method.

  • IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To determine the half-maximal growth inhibitory concentration (GI₅₀) of VI-16832 in various cancer cell lines.

Methodology:

  • Cells were seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.

  • VI-16832 was added in a 10-point, 3-fold serial dilution.

  • After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).

  • Luminescence was measured using a plate reader.

  • GI₅₀ values were determined from dose-response curves.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis KinaseAssay Kinase Inhibition (IC₅₀ Determination) DataAnalysis Dose-Response Curve Fitting KinaseAssay->DataAnalysis CellAssay Cell Proliferation (GI₅₀ Determination) CellAssay->DataAnalysis Xenograft Xenograft Efficacy Studies Xenograft->DataAnalysis PK Pharmacokinetics PK->DataAnalysis

Caption: Preclinical evaluation workflow for VI-16832.

Conclusion

The preclinical data presented in this guide demonstrate that VI-16832 is a potent and selective inhibitor of the MEK1/2 kinases with significant anti-proliferative activity in cancer cell lines harboring mutations that activate the MAPK pathway. These findings support the continued development of VI-16832 as a potential therapeutic agent for the treatment of various cancers. Further in vivo efficacy and safety studies are warranted.

VI-16832 Kinase Binding Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VI-16832 is a potent, broad-spectrum, type I kinase inhibitor. It is widely utilized as a key component in multiplexed inhibitor bead (MIB) affinity chromatography coupled with mass spectrometry (MIB/MS). This powerful chemoproteomic technique enables the large-scale capture and identification of kinases from cellular lysates, providing a comprehensive snapshot of the expressed and active kinome. The broad-spectrum nature of VI-16832 allows for the enrichment of a diverse range of kinases, making it an invaluable tool for kinome profiling, target discovery, and understanding the signaling dynamics within cells, particularly in the context of cancer research. One of the most prominent and consistently identified targets of VI-16832 is the DNA-dependent protein kinase, catalytic subunit (PRKDC or DNA-PKcs), a critical enzyme in the DNA damage response pathway.

Kinase Binding Profile of VI-16832

Kinases Captured by VI-16832 in MIB/MS Experiments

The following table summarizes kinases that have been reported to be captured by VI-16832 in MIB/MS experiments from various cancer cell lines. It is important to note that the efficiency of capture is dependent on the expression level and activity of the kinase in the specific cellular context. In studies utilizing a panel of inhibitor beads, VI-16832, often in conjunction with CTx-0294885, has been shown to capture the highest number of total and unique kinases, demonstrating its broad selectivity. For instance, in a study on breast cancer cell lines, VI-16832 captured 254 kinases.[1][2]

Kinase FamilyRepresentative Kinases Captured by VI-16832
Atypical PRKDC (DNA-PK) (Strongly enriched)[1]
Tyrosine Kinase (TK) ABL2, FAK1, FES, YES, EGFR, EPHA2, EPHA7, EPHB2, ERBB3, IGF1R, INSR, TEC, UFO (AXL), RET, c-Kit
Serine/Threonine Kinase (STE) ASK1 (M3K5), HGK (M4K4), MLTK
CMGC (CDK, MAPK, GSK, CLK) CDK2, CDK5, CDK6, CDK13, CDK14, CLK4, ERK2 (MK01), JNK1 (MK08), NLK
AGC (PKA, PKG, PKC) AKT1, AKT2, KS6B1 (p70 S6K), PKCβ (KPCB)
CAMK (Calcium/calmodulin-dependent) AMPK (AAKG1), DMPK, SIK3, TESK1
Other AAK1, ACVR1, ATM, BMP2K, dCK, GAK, IKKα, MEK2 (MP2K2), NEK9, PRPK, RIPK2, SLK, SRPK1, TBK1, TGFBR1, TTK

This table is a compilation from multiple MIB/MS studies and is not exhaustive. The inclusion of a kinase indicates its capture by VI-16832-conjugated beads, suggesting a binding interaction.

Key Target: PRKDC (DNA-PK) and the DNA Damage Response

A consistent and significant finding across multiple studies is the strong enrichment of PRKDC (DNA-dependent protein kinase, catalytic subunit), also known as DNA-PKcs, by VI-16832.[1] PRKDC is a serine/threonine protein kinase that plays a central role in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[3][4]

Signaling Pathway Context

The inhibition of PRKDC by VI-16832 has significant implications for cellular processes, particularly in the context of cancer. By targeting PRKDC, VI-16832 can modulate the DNA damage response, potentially sensitizing cancer cells to DNA-damaging agents. The following diagram illustrates the central role of PRKDC in the NHEJ pathway and its connections to other key signaling cascades.

DNA_Damage_Response cluster_DDR DNA Double-Strand Break Repair cluster_downstream Downstream Signaling DSB DNA Double-Strand Break (DSB) Ku70_80 Ku70/80 DSB->Ku70_80 recruits p38_MAPK p38 MAPK Pathway DSB->p38_MAPK activates PRKDC PRKDC (DNA-PKcs) Ku70_80->PRKDC recruits PRKDC->NHEJ_complex phosphorylates & activates PI3K_AKT PI3K/AKT/mTOR Pathway PRKDC->PI3K_AKT activates Autophagy Autophagy PRKDC->Autophagy regulates VI16832 VI-16832 VI16832->PRKDC inhibits Repair DNA Repair NHEJ_complex->Repair Apoptosis Apoptosis Repair->Apoptosis prevents CellCycleArrest Cell Cycle Arrest (G2/M) Repair->CellCycleArrest

Caption: VI-16832 inhibits PRKDC, a key kinase in the DNA Damage Response pathway.

As depicted, DNA double-strand breaks recruit the Ku70/80 heterodimer, which in turn recruits PRKDC. PRKDC then phosphorylates and activates downstream components of the NHEJ machinery to facilitate DNA repair.[5] VI-16832, by inhibiting the kinase activity of PRKDC, can disrupt this process, leading to an accumulation of DNA damage. This can trigger cell cycle arrest, typically at the G2/M phase, and can ultimately lead to apoptosis.[6]

Furthermore, PRKDC is known to be a member of the PI3K-related kinase (PIKK) family and can influence other signaling pathways.[3] For instance, PRKDC can activate the PI3K/AKT/mTOR pathway, which is crucial for cell survival and proliferation.[3][5] There is also evidence linking PRKDC to the regulation of autophagy and the p38 MAPK signaling pathway.[6][7]

Experimental Protocols

VI-16832 is most commonly employed in the context of Multiplexed Inhibitor Bead (MIB) affinity chromatography. The following is a generalized protocol for MIB/MS-based kinome profiling.

MIB/MS Experimental Workflow

MIB_MS_Workflow start Cell/Tissue Lysate Preparation mib_column Gravity-Flow Chromatography on MIB Column (containing VI-16832 beads) start->mib_column wash Wash Steps (High and Low Salt Buffers) mib_column->wash elution Elution of Bound Kinases wash->elution ms_prep Protein Digestion (e.g., Trypsin) elution->ms_prep lc_ms LC-MS/MS Analysis ms_prep->lc_ms data_analysis Data Analysis: Kinase Identification and Quantification lc_ms->data_analysis

Caption: Workflow for kinome profiling using Multiplexed Inhibitor Beads (MIBs).
Detailed Methodology for MIB Affinity Chromatography

  • Preparation of MIBs: Broad-spectrum Type I kinase inhibitors, including VI-16832, are synthesized with a linker arm and covalently attached to activated Sepharose beads (e.g., ECH-activated Sepharose).[8] A mixture of different inhibitor-conjugated beads is often used to create the MIB column to achieve broader kinome coverage.

  • Cell Lysis: Cells or tissues are lysed in a buffer containing detergents (e.g., 0.5% Triton X-100), salts (e.g., 150 mM NaCl), and protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.[9]

  • Affinity Chromatography:

    • The cell lysate is clarified by centrifugation and filtration.

    • The protein concentration is determined, and equal amounts of protein are used for each sample to ensure quantitative comparisons.

    • The lysate is then applied to a gravity-flow column packed with the MIBs. Kinases present in the lysate will bind to the immobilized inhibitors based on their affinity.

  • Washing: The MIB column is washed extensively with high-salt and low-salt buffers to remove non-specifically bound proteins.

  • Elution: The bound kinases are eluted from the column, typically by boiling in a buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).

  • Sample Preparation for Mass Spectrometry:

    • The eluted proteins are subjected to in-solution or in-gel digestion, most commonly with trypsin, to generate peptides.

    • For quantitative studies, peptides can be labeled with isotopic tags (e.g., iTRAQ or TMT) or a super-SILAC kinome standard can be used.[8]

  • LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer sequences the peptides, and this information is used to identify the corresponding proteins (kinases).

  • Data Analysis: The raw mass spectrometry data is processed using specialized software to identify the captured kinases and quantify their relative abundance across different samples. This allows for the generation of a kinome profile for the analyzed cells or tissues.

Conclusion

VI-16832 is a valuable research tool for the broad-spectrum profiling of the cellular kinome. Its strong affinity for a wide range of kinases, including the critical DNA damage response kinase PRKDC, makes it particularly useful for investigating signaling pathways in cancer and other diseases. While comprehensive quantitative binding data remains to be fully elucidated in the public domain, its utility in MIB/MS-based proteomics has provided significant insights into the complex networks that govern cellular function. Further studies to define the specific inhibitory constants of VI-16832 against a large panel of kinases would provide a more complete understanding of its selectivity and aid in the interpretation of kinome profiling data.

References

VI-16832: A Technical Guide to a Broad-Spectrum Kinase Inhibitor for Chemoproteomic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VI-16832 is a potent, broad-spectrum, type I kinase inhibitor.[1][2][3][4] Unlike inhibitors developed for therapeutic intervention with a specific target, VI-16832 is primarily utilized as a chemical tool for the enrichment and comparative expression analysis of protein kinases from complex biological samples such as cell and tissue lysates.[1][2] Its utility lies in its ability to bind to a wide array of kinases, making it an invaluable reagent for kinome profiling studies when coupled with mass spectrometry.

This technical guide provides an in-depth overview of the inhibitor spectrum of VI-16832 as documented in publicly available research, details the experimental protocols for its application, and presents visualizations of the associated workflows and concepts.

Inhibitor Spectrum and Application Data

Quantitative inhibitory constants (IC50 or Ki values) for VI-16832 against a panel of individual kinases are not extensively available in the public domain. The compound's characterization is primarily functional, focusing on its ability to capture a broad range of kinases as part of a Multiplexed Inhibitor Bead (MIB) matrix.

The primary application of VI-16832 is in chemoproteomic workflows, specifically Multiplexed Inhibitor Bead-Mass Spectrometry (MIB/MS). In this technique, VI-16832, often in combination with other broad-spectrum inhibitors, is covalently attached to sepharose beads.[5][6] These beads are then used as an affinity resin to capture kinases from cell or tissue lysates. The bound kinases are subsequently identified and quantified by mass spectrometry.

The following table summarizes the performance of VI-16832 in capturing kinases from various cancer cell lines, as reported in a key study.

Cell Lines (Breast Cancer Subtypes) Total Kinases Captured by VI-16832 Unique Kinases Captured by VI-16832
HCC1806 (basal-like), SUM159 (claudin-low), MCF7 (luminal), SKBR-3 (HER2-enriched)25429

Data sourced from a study by Collins et al. (2018) where VI-16832 was one of six inhibitors used to profile the kinomes of breast cancer cell lines.[5][6]

It is important to note that PRKDC (DNA-PK) has been identified as a kinase that is over-represented in fractions captured by VI-16832.[5][6]

Experimental Protocols

The following is a consolidated protocol for Multiplexed Inhibitor Bead (MIB) affinity chromatography coupled with mass spectrometry (MIB/MS) for kinome profiling, based on methodologies described in multiple peer-reviewed publications.

Preparation of MIBs

Broad-spectrum Type I kinase inhibitors, including VI-16832, are custom-synthesized with hydrocarbon linkers and terminal amine groups. These modified inhibitors are then covalently attached to ECH-activated Sepharose beads.[5][6] For a typical MIB column, a mixture of several different inhibitor-conjugated beads is used to achieve broad kinome coverage.[7][8][9]

Cell Lysis
  • Cells are rinsed with phosphate-buffered saline (PBS).

  • Lysis is performed using a buffer solution with the following components:

    • 50 mM HEPES, pH 7.5

    • 150 mM NaCl

    • 0.5% Triton X-100

    • 1 mM EDTA

    • 1 mM EGTA

    • 10 mM NaF (phosphatase inhibitor)

    • 2.5 mM NaVO4 (phosphatase inhibitor)

    • cOmplete Protease Inhibitor Cocktail (Roche)

    • 1% Phosphatase Inhibitor Cocktails 2 and 3 (Sigma)[5][6]

  • Lysates are sonicated, clarified by centrifugation, and filtered through a 0.2 μm syringe filter.[7]

  • Protein concentration is determined using a standard method like the Bradford assay.

MIB Affinity Chromatography
  • An equal amount of total protein from each sample is taken.

  • Lysates are adjusted to a high salt concentration (e.g., 1 M NaCl) prior to loading onto the MIB column to reduce non-specific binding.[1][7]

  • The lysate is gravity-flowed over the MIB column.[8][9]

  • The column is sequentially washed with:

    • High salt buffer (e.g., 50 mM HEPES pH 7.5, 1 M NaCl, 0.5% Triton X-100, 1 mM EDTA, and 1 mM EGTA).[7]

    • Low salt buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, and 1 mM EGTA).[7]

Elution and Sample Preparation for Mass Spectrometry
  • Bound proteins are eluted from the beads. A common elution buffer contains 0.5% SDS, 1% β-mercaptoethanol, and 100 mM Tris-HCl, pH 6.8, with incubation at 100°C.[8]

  • The eluted proteins are subjected to standard proteomics sample preparation, which includes reduction, alkylation, and tryptic digestion to generate peptides.

LC-MS/MS Analysis
  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The acquired MS data is then searched against a protein database to identify the captured kinases and their corresponding phosphosites.

Visualizations

MIB_MS_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Affinity Chromatography cluster_ms_analysis Mass Spectrometry & Data Analysis CellCulture Cell Culture / Tissue Lysis Cell Lysis CellCulture->Lysis Clarification Clarification & Quantification Lysis->Clarification Loading Lysate Loading (High Salt) Clarification->Loading MIBs MIB Column (VI-16832) Wash Washing Steps Loading->Wash Elution Elution Wash->Elution Digestion Protein Digestion Elution->Digestion LCMS LC-MS/MS Digestion->LCMS DataAnalysis Data Analysis & Kinase ID LCMS->DataAnalysis

Caption: Workflow for kinome profiling using Multiplexed Inhibitor Beads (MIBs).

Kinome_Interaction cluster_kinome The Expressed Kinome K1 Kinase 1 K2 Kinase 2 K3 Kinase 3 Kn Kinase n OtherProteins Other Proteins VI16832 VI-16832 VI16832->K1 VI16832->K2 VI16832->K3 VI16832->Kn

Caption: Conceptual diagram of VI-16832 interacting with a broad range of kinases.

References

Unveiling VI-16832: A Critical Tool in Kinase Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

VI-16832 is not a therapeutic drug candidate but a crucial research tool employed in the field of chemical proteomics, specifically for the comprehensive analysis of protein kinases, collectively known as the kinome. It is a promiscuous ATP-competitive kinase inhibitor that, due to its ability to bind to a wide range of kinases, has been utilized as a component of multiplexed inhibitor beads (MIBs) for kinome-wide profiling. This guide delves into the role and application of VI-16832 in drug discovery and development.

Quantitative Data Presentation

The primary application of VI-16832 is as a component of MIBs, which are used in mass spectrometry-based chemoproteomic workflows to capture and identify kinases from cell or tissue lysates. The composition of these MIB matrices can vary between studies, but they typically include a cocktail of broad-spectrum kinase inhibitors to maximize kinome coverage.

Table 1: Composition of Multiplexed Inhibitor Bead (MIB) Matrices Featuring VI-16832

Study ReferenceInhibitors Included in MIB Matrix
Duncan, J. S. et al. (2012)Purvalanol B, PP58, VI-16832, UNC-21474A, UNC-8088A, CTx-0294885
Schiesser, S. et al. (2021)Purvalanol B, PP58, VI-16832, UNC21474A, UNC8088A, CTx-0294885
Hayes, M. J. et al. (2022)Shokat, PP58, Purvalanol B, UNC-21474, VI-16832, CTx-0294885
Stewart, P. A. et al. (2022)VI-16832, PP58, Purvalanol B, UNC-21474, BKM-120, CTx0294885

Experimental Protocols

The fundamental experimental workflow involving VI-16832 is the Multiplexed Inhibitor Bead-Mass Spectrometry (MIB/MS) assay. This technique is pivotal for target deconvolution, selectivity profiling of drug candidates, and understanding the molecular mechanisms of kinase inhibitors.

Multiplexed Inhibitor Bead-Mass Spectrometry (MIB/MS) Protocol

This protocol provides a generalized methodology for a MIB/MS experiment as described in the cited literature.

1. Preparation of MIBs:

  • VI-16832 and other selected promiscuous kinase inhibitors are chemically synthesized with a linker arm.

  • The linker-modified inhibitors are then covalently coupled to a solid support, typically ECH Sepharose beads.

  • A cocktail of these inhibitor-conjugated beads is prepared to form the MIB matrix.

2. Cell or Tissue Lysate Preparation:

  • Cells or tissues are lysed in a buffer containing detergents and protease/phosphatase inhibitors to solubilize proteins and maintain their native conformation.

  • Total protein concentration in the lysate is determined using a standard protein assay (e.g., BCA assay).

3. MIB Affinity Chromatography:

  • The MIB column is equilibrated with a high-salt buffer (e.g., 50 mM HEPES pH 7.5, 1 M NaCl, 0.5% Triton X-100, 1 mM EDTA, and 1 mM EGTA) to minimize non-specific protein binding.

  • The cell lysate is then incubated with the equilibrated MIBs. Kinases in the lysate will bind to the immobilized inhibitors on the beads.

  • For competitive binding experiments, lysates are pre-incubated with a free test compound (a specific kinase inhibitor being studied) before being applied to the MIBs. The test compound will compete with the MIBs for binding to its target kinases.

4. Washing and Elution:

  • The MIBs are washed sequentially with high-salt and low-salt buffers to remove non-specifically bound proteins.

  • The bound kinases are then eluted from the beads, typically using a denaturing buffer (e.g., SDS-PAGE loading buffer).

5. Protein Digestion and Mass Spectrometry:

  • The eluted proteins are subjected to in-solution or in-gel tryptic digestion to generate peptides.

  • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

6. Data Analysis:

  • The MS/MS data is searched against a protein database to identify the captured kinases.

  • Quantitative analysis is performed to compare the abundance of kinases captured in the presence and absence of the competitor compound. A reduction in the amount of a specific kinase captured in the presence of the test compound indicates that the compound binds to that kinase.

Mandatory Visualization

The following diagrams illustrate the key processes and concepts related to the application of VI-16832 in kinase research.

MIB_MS_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis VI16832 VI-16832 & Other Promiscuous Inhibitors MIBs Multiplexed Inhibitor Beads (MIBs) VI16832->MIBs Beads Sepharose Beads Beads->MIBs Incubation Incubation MIBs->Incubation Lysate Cell/Tissue Lysate (Kinome) Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution MS LC-MS/MS Elution->MS Data Data Analysis (Kinase Identification & Quantification) MS->Data Competition_Binding cluster_control Control (No Competitor) cluster_competitor With Test Compound MIB_Control MIB Kinase_Control Kinase MIB_Control->Kinase_Control Binding MIB_Competitor MIB Kinase_Competitor Kinase MIB_Competitor->Kinase_Competitor Binding Inhibited Drug Test Compound Drug->Kinase_Competitor Competitive Binding Signaling_Pathway_Analysis cluster_input Input cluster_method Methodology cluster_output Output Drug_Candidate Kinase Inhibitor (Drug Candidate) Cell_System Cellular System Drug_Candidate->Cell_System MIB_MS MIB/MS Profiling (Utilizing VI-16832) Cell_System->MIB_MS Target_Kinases Identified Target Kinases MIB_MS->Target_Kinases Pathway_Analysis Signaling Pathway Enrichment Analysis Target_Kinases->Pathway_Analysis Biological_Insight Biological Insight & Mechanism of Action Pathway_Analysis->Biological_Insight

Unraveling the Enigma of VI 16832 in Cancer Research: A Review of Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly accessible scientific and medical databases, the compound or entity designated as "VI 16832" does not appear in the context of cancer research. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a significant typographical error, or a compound that has not progressed to a stage of development that would warrant public documentation.

Extensive queries for "this compound," "VI-16832," and "VI16832" across a multitude of research databases, clinical trial registries, and scientific publications have yielded no specific results for a therapeutic agent or molecular target with this identifier. The absence of any data makes it impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

While the specific term "this compound" remains elusive, our search did uncover instances where "VI" appeared in cancer research literature, though these are confirmed to be unrelated to a specific compound with the designation . These include:

  • Oxidation States in Metal-Based Chemotherapeutics: The Roman numeral "VI" is used to denote the oxidation state of a metal. For instance, "Osmium(VI) complexes" have been investigated as a potential new class of anti-cancer agents. In this context, "VI" describes a chemical property of osmium, not a part of a compound's name. Similarly, hexavalent chromium, or "Cr(VI)," is a well-known carcinogen.

  • Abbreviations in Clinical Trials: In some clinical trial literature, "VI" has been used as an abbreviation for a combination of therapeutic agents. For example, a study might refer to a "VI arm," where "V" and "I" represent the first letters of two different drugs being tested in combination. This is a shorthand notation for a treatment regimen and does not refer to a single compound named "this compound."

Given the lack of any public information, we are unable to fulfill the request for a technical guide on this compound. Should "this compound" be an alternative designation or a misnomer for a known compound, further clarification on the correct identifier would be necessary to proceed with a detailed scientific summary. Researchers, scientists, and drug development professionals interested in a specific area of cancer research are encouraged to verify the nomenclature of compounds of interest through established chemical and pharmaceutical databases.

VI-16832 Selectivity: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

VI-16832 is a broad-spectrum Type I kinase inhibitor widely utilized as a powerful tool in chemical proteomics for the enrichment and comparative expression analysis of protein kinases.[1] Its primary application lies in Multiplexed Inhibitor Bead (MIB) affinity chromatography coupled with mass spectrometry (MIB/MS), a technique that enables the large-scale identification and quantification of kinases from cellular lysates.[2][3] This document provides an in-depth technical guide to the selectivity of VI-16832, focusing on its performance in kinase capture experiments and detailing the methodologies for its use.

Understanding VI-16832 Selectivity

The selectivity of VI-16832 is characterized by its ability to bind a broad range of kinases, rather than targeting a specific kinase or kinase family with high affinity. As a Type I inhibitor, it binds to the ATP-binding pocket of active kinases.[1] This broad-spectrum binding is advantageous for its role in MIB/MS, where the goal is to capture as much of the expressed kinome as possible to generate comprehensive profiles of kinase activity.

Kinase Capture Performance

The efficacy of VI-16832 as a kinase enrichment tool is demonstrated by the number of kinases it can successfully capture from various cancer cell lines. The following table summarizes the reported kinase capture data for VI-16832, often in comparison to other kinase inhibitors used in MIB/MS experiments.

Cell Line(s)Total Kinases Captured by VI-16832Unique Kinases Captured by VI-16832Comparison InhibitorsTotal Kinases Identified (All Methods)Reference
HCC1806, SUM159, MCF7, SKBR3 (Breast Cancer)25429CTx-0294885 (265), PP58 (194), Purvalanol B (164), UNC-8088A (162), UNC-2147A (130)381[2][3]
MV4-11, HCT116, 435SNot specifiedNot specifiedNot applicable212 (from phosphopeptide analysis)[1]

Note: The number of "unique kinases" refers to those captured by VI-16832 and not by the other inhibitors in the specified panel.

Experimental Protocols: MIB/MS with VI-16832

The following sections detail the typical experimental workflow for using VI-16832 in a MIB/MS experiment to profile the kinome of a given cell line or tissue sample.

Cell Lysis

The initial step involves the gentle lysis of cells to release proteins while preserving the native kinase structures and activities.

  • Cell Harvesting : Cells are washed with phosphate-buffered saline (PBS) and then harvested.

  • Lysis Buffer : A common lysis buffer formulation is:

    • 50 mM HEPES, pH 7.5

    • 150 mM NaCl (or 1 M NaCl for high-salt buffer)

    • 0.5% Triton X-100

    • 1 mM EDTA

    • 1 mM EGTA

    • 10 mM NaF (phosphatase inhibitor)

    • 2.5 mM NaVO4 (phosphatase inhibitor)

    • cOmplete Protease Inhibitor Cocktail (e.g., Roche)

    • 1% Phosphatase Inhibitor Cocktails 2 and 3 (e.g., Sigma)[2]

  • Lysate Preparation : Lysates are often sonicated and then clarified by centrifugation to remove cellular debris.[4][5]

MIB Affinity Chromatography

VI-16832 is covalently attached to Sepharose beads to create an affinity matrix for capturing kinases.

  • Bead Equilibration : The VI-16832-conjugated beads are equilibrated in a high-salt buffer (e.g., lysis buffer with 1 M NaCl).[4]

  • Lysate Incubation : The clarified cell lysate is adjusted to a high salt concentration (e.g., 1 M NaCl) and then passed over a column containing the equilibrated VI-16832 beads.[1][4] The high salt concentration helps to reduce non-specific protein binding.

  • Washing : The column is washed sequentially with a high-salt buffer and then a low-salt buffer (e.g., lysis buffer with 150 mM NaCl) to remove unbound proteins.[4]

  • Elution : The bound kinases are eluted from the beads, typically using a solution containing SDS and a reducing agent (e.g., 0.5% SDS, 1% β-mercaptoethanol, 100 mM Tris-HCl, pH 6.8) and heating.

Sample Preparation for Mass Spectrometry

The eluted proteins are then prepared for analysis by mass spectrometry.

  • Reduction and Alkylation : Eluted proteins are treated with dithiothreitol (B142953) (DTT) to reduce disulfide bonds, followed by iodoacetamide (B48618) to alkylate the resulting free thiols.

  • Proteolytic Digestion : The proteins are digested into smaller peptides, most commonly using trypsin.

  • Desalting : The resulting peptides are desalted using a suitable method, such as C18 spin columns, before analysis.

Mass Spectrometry and Data Analysis

The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra are then searched against a protein database to identify and quantify the captured kinases.

Visualizing the MIB/MS Workflow

The following diagram illustrates the key steps in a typical MIB/MS experiment utilizing VI-16832.

MIB_MS_Workflow cluster_sample_prep Sample Preparation cluster_chromatography Affinity Chromatography cluster_ms_prep MS Preparation cluster_analysis Analysis CellCulture Cell Culture Lysis Cell Lysis CellCulture->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification LoadLysate Load Lysate onto VI-16832 Beads Clarification->LoadLysate Wash Wash Beads LoadLysate->Wash Elution Elute Bound Kinases Wash->Elution Digestion Tryptic Digestion Elution->Digestion Desalting Desalting Digestion->Desalting LCMS LC-MS/MS Desalting->LCMS DataAnalysis Data Analysis (Kinase ID & Quant) LCMS->DataAnalysis

A simplified workflow for kinase enrichment using VI-16832 MIB/MS.

Signaling Pathway Context

VI-16832 does not target a single signaling pathway. Instead, its utility lies in its ability to provide a snapshot of the activity of numerous kinases across many different pathways simultaneously. For instance, in studies of breast cancer, VI-16832 has been used to capture kinases involved in various subnetworks, including those related to cell cycle control, signal transduction, and metabolism.[2][3] One of the atypical protein kinases that is over-represented in VI-16832 pulldowns is PRKDC (DNA-PK).[2][3]

The diagram below illustrates the general principle of how VI-16832 acts as a tool to interrogate multiple signaling pathways.

Signaling_Pathway_Interrogation cluster_cell Cancer Cell cluster_pathway1 Pathway A (e.g., MAPK) cluster_pathway2 Pathway B (e.g., PI3K) cluster_pathway3 Pathway C (e.g., Cell Cycle) K1_A Kinase 1A K2_A Kinase 2A K1_A->K2_A K1_B Kinase 1B K2_B Kinase 2B K1_B->K2_B K1_C Kinase 1C K2_C Kinase 2C K1_C->K2_C VI16832 VI-16832 (Broad-Spectrum Capture) VI16832->K1_A VI16832->K2_A VI16832->K1_B VI16832->K2_B VI16832->K1_C VI16832->K2_C

VI-16832 captures active kinases from multiple signaling pathways.

References

Methodological & Application

Application Notes and Protocols for VI-16832 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VI-16832, also referred to as VI-16, is a novel synthetic flavonoid derivative that has demonstrated potent anti-tumor activity in preclinical studies.[1] This compound has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines, with a particularly well-documented effect in human hepatoma cells (HepG2).[1] Its mechanism of action involves the induction of the mitochondrial apoptotic pathway, making it a promising candidate for further investigation in cancer therapeutics.[1]

These application notes provide detailed protocols for evaluating the efficacy of VI-16832 in cell lines, focusing on cell viability, apoptosis induction, and the underlying signaling pathways.

Mechanism of Action

VI-16832 induces apoptosis through the intrinsic, or mitochondrial, pathway. Treatment of cancer cells with VI-16832 leads to an upregulation of the tumor suppressor protein p53.[1] This, in turn, modulates the expression of Bcl-2 family proteins, specifically decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax.[1] The shift in the Bax/Bcl-2 ratio leads to a loss of mitochondrial membrane potential and the subsequent release of cytochrome c from the mitochondria into the cytosol.[1] This event triggers the activation of a caspase cascade, beginning with the cleavage of pro-caspase-9 into its active form, caspase-9.[1] Active caspase-9 then cleaves and activates effector caspases, such as pro-caspase-3, leading to the execution phase of apoptosis, characterized by DNA fragmentation and cell death.[1]

Data Presentation

Table 1: In Vitro Efficacy of VI-16832 on HepG2 Human Hepatoma Cells
Parameter24 hours48 hours
IC50 Value (µM) 46.3 ± 7.7519.7 ± 2.12

Data represents the mean ± standard deviation from three independent experiments.[2]

Table 2: Apoptosis Induction by VI-16832 in HepG2 Cells (48-hour treatment)
VI-16832 Concentration (µM)Percentage of Early Apoptotic Cells (%)
208.6
4016.0
6040.8

Data obtained by Annexin V-FITC/PI staining and flow cytometry analysis.[2]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of VI-16832 on a given cell line by measuring metabolic activity.[3][4][5]

Materials:

  • VI-16832 stock solution

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of VI-16832 in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted VI-16832 solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve VI-16832, e.g., DMSO).

  • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.[3]

  • Measure the absorbance at 570 nm using a microplate reader.[3]

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with various concentrations of VI-16832 for the desired time.

  • Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Nuclear Morphology Assessment by DAPI Staining

DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.[10][11]

Materials:

  • VI-16832 treated cells on coverslips or in a multi-well plate

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI staining solution (1 µg/mL in PBS)

  • Fluorescence microscope

Procedure:

  • Grow and treat cells on sterile coverslips in a multi-well plate.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Add the DAPI staining solution and incubate for 5-10 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with a drop of mounting medium.

  • Visualize the nuclear morphology using a fluorescence microscope with a UV filter. Apoptotic cells will exhibit condensed, brightly stained nuclei.[11]

Western Blot Analysis of Apoptosis-Related Proteins

This protocol allows for the detection and quantification of key proteins involved in the VI-16832-induced apoptotic pathway.[12]

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-Bcl-2, anti-Bax, anti-caspase-9, anti-caspase-3, anti-PARP, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse VI-16832-treated and control cells in RIPA buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.[13][14][15]

Materials:

  • JC-1 dye solution

  • Complete cell culture medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat cells with VI-16832 as desired.

  • Harvest and wash the cells with warm medium.

  • Resuspend the cells in medium containing 2 µM JC-1 dye.

  • Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[13]

  • Wash the cells with PBS.

  • Analyze the cells by flow cytometry or visualize them under a fluorescence microscope. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Visualizations

VI16832_Signaling_Pathway VI16832 VI-16832 p53 p53 Activation VI16832->p53 Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ p53->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ p53->Bax Mito Mitochondrial Membrane Potential Loss Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cells treat Treat with VI-16832 start->treat viability Cell Viability (MTT Assay) treat->viability apoptosis Apoptosis Analysis (Annexin V/PI) treat->apoptosis morphology Nuclear Morphology (DAPI Staining) treat->morphology western Protein Expression (Western Blot) treat->western mmp Mitochondrial Potential (JC-1 Assay) treat->mmp ic50 Calculate IC50 viability->ic50 quant_apop Quantify Apoptosis apoptosis->quant_apop image_nuc Image Nuclei morphology->image_nuc quant_prot Quantify Proteins western->quant_prot ratio_mmp Analyze Red/Green Ratio mmp->ratio_mmp

References

Application Notes and Protocols for Kinase Enrichment using VI-16832

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VI-16832 is a potent, broad-spectrum Type I kinase inhibitor that serves as a valuable tool for the enrichment and comparative expression analysis of protein kinases from complex biological samples such as cancer cell lines.[1] As a Type I inhibitor, VI-16832 targets the ATP-binding site of a wide array of kinases, enabling their capture and subsequent identification and quantification through chemoproteomic workflows coupled with mass spectrometry. This approach allows for the comprehensive profiling of the expressed kinome, providing insights into the signaling networks active in various cellular contexts.

These application notes provide detailed protocols for utilizing VI-16832 in kinase enrichment studies, from sample preparation to data analysis, and include a summary of kinases known to be enriched by this inhibitor.

Data Presentation

The following table summarizes the protein kinases identified in three different cancer cell lines (MV4-11, HCT116, and MDA-MB-435S) following enrichment with a VI-16832 affinity resin. While specific binding affinities (Kd or IC50 values) for VI-16832 with each kinase are not extensively available in public databases, the consistent identification of these kinases across multiple cell lines demonstrates their interaction with the inhibitor. The data presented is a compilation from quantitative mass spectrometry-based proteomics analysis.

Table 1: Protein Kinases Enriched by VI-16832 Affinity Chromatography

Kinase FamilyRepresentative Enriched Kinases
Tyrosine Kinases (TK) ABL1, ABL2, ACK1 (TNK2), ALK, AXL, BLK, BMX, BTK, CSF1R, EGFR, EPHA2, EPHA4, EPHB2, EPHB4, ERBB2, FES, FGFR1, FGFR2, FGFR3, FGR, FLT1, FLT3, FLT4, FRK, Fyn, HCK, ITK, JAK1, JAK2, JAK3, KDR, KIT, LCK, LYN, MATK, MERTK, MET, MST1R, MUSK, NTRK1, NTRK2, NTRK3, PDGFRA, PDGFRB, PTK2 (FAK), PTK2B (PYK2), PTK6, RET, ROS1, ROR1, ROR2, RYK, SRC, SRMS, SYK, TEC, TEK (TIE2), TIE1, TYK2, TYRO3, YES1, ZAP70
Serine/Threonine Kinases (STK)
- AGC Family AKT1, AKT2, AKT3, P70S6K (RPS6KB1), PAK1, PAK2, PAK4, PIM1, PIM2, PIM3, PRKACA, PRKACB, PRKCD, PRKCE, PRKCG, PRKCI, PRKCQ, ROCK1, ROCK2
- CAMK Family CAMK1, CAMK1D, CAMK1G, CAMK2A, CAMK2B, CAMK2D, CAMK2G, DAPK1, DAPK3, MAPKAPK2, MAPKAPK3, MELK, PASK, PHKG1, PHKG2, TSSK1B, TSSK2
- CK1 Family CSNK1A1, CSNK1D, CSNK1E, CSNK1G1, CSNK1G2, CSNK1G3, CSNK2A1, CSNK2A2
- CMGC Family AURKA, AURKB, CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK9, DYRK1A, DYRK1B, DYRK2, GSK3A, GSK3B, MAPK1 (ERK2), MAPK3 (ERK1), MAPK8 (JNK1), MAPK9 (JNK2), MAPK10 (JNK3), MAPK14 (p38a), p38b (MAPK11), p38g (MAPK12), p38d (MAPK13), PLK1, PLK4, SRPK1, SRPK2
- STE Family MAP2K1 (MEK1), MAP2K2 (MEK2), MAP2K4 (MKK4), MAP2K7 (MKK7), MAP3K1, MAP3K2, MAP3K3, MAP3K5 (ASK1), MAP3K7 (TAK1), STK3, STK4 (MST1), STK10, STK24, STK25
- Other STK AAK1, ACVR1, ACVR1B, BMPR1A, BMPR1B, BUB1, CHEK1, CHEK2, CIT, GAK, Haspin (GSG2), LIMK1, LIMK2, LKB1 (STK11), MARK1, MARK2, MARK3, MARK4, MASTL, Mps1 (TTK), MYO3A, MYO3B, NEK2, NEK6, NEK7, NEK9, PAK3, PAK6, PBK, PLK2, PLK3, RAF1, BRAF, SGK1, SGK2, SGK3, STK16, STK17A, STK17B, STK33, STK38, STK38L, TGFBR1, TGFBR2, TRIB1, TRIB2, TRIB3, VRK1, VRK2, WEE1
Atypical Kinases BCKDK, PIK3CA, PIK3CB, PIK3CD, PIK3CG, MTOR, SMG1

This table represents a composite list of kinases identified in the cited literature and is not exhaustive. The presence and abundance of specific kinases will vary depending on the cell line and experimental conditions.

Experimental Protocols

The following protocols provide a detailed methodology for kinase enrichment using VI-16832 coupled to a solid support (e.g., Sepharose beads).

Preparation of Cell Lysate

This protocol is designed for cultured mammalian cells.

Materials:

  • Cell culture flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA.

  • Protease Inhibitor Cocktail (e.g., Roche cOmplete™, Mini, EDTA-free)

  • Phosphatase Inhibitor Cocktails 2 and 3 (e.g., Sigma-Aldrich)

  • Dounce homogenizer or sonicator

  • High-speed refrigerated centrifuge

Protocol:

  • Grow cells to 80-90% confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

  • Add an appropriate volume of ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cell monolayer. For a 15 cm dish, 500 µL to 1 mL is typically sufficient.

  • Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 20-30 minutes with occasional vortexing.

  • To ensure complete lysis and to shear DNA, either dounce homogenize (20-30 strokes) or sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to prevent sample heating.

  • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble proteome, and transfer it to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • For immediate use, keep the lysate on ice. For long-term storage, aliquot and store at -80°C.

Kinase Enrichment using VI-16832 Affinity Resin

Materials:

  • VI-16832-coupled Sepharose beads (or similar solid support)

  • Clarified cell lysate

  • Wash Buffer 1: 50 mM HEPES (pH 7.5), 1 M NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA

  • Wash Buffer 2: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.1% Triton X-100

  • Elution Buffer (for intact protein elution): 0.1 M Glycine-HCl (pH 2.5) or SDS-PAGE sample buffer (for Western blotting)

  • Ammonium Bicarbonate (50 mM, pH 8.0) for on-bead digestion

  • Microcentrifuge tubes

  • End-over-end rotator

Protocol:

  • Equilibrate the VI-16832 affinity resin by washing it three times with 10 bed volumes of ice-cold Lysis Buffer.

  • Incubate the clarified cell lysate (typically 1-5 mg of total protein) with the equilibrated VI-16832 resin. The amount of resin will depend on its binding capacity and should be optimized. A typical starting point is 20-50 µL of packed beads per mg of protein.

  • Incubate the lysate-resin mixture for 1-2 hours at 4°C with gentle end-over-end rotation.

  • Pellet the resin by centrifugation at 1,000 x g for 2 minutes at 4°C and carefully aspirate the supernatant.

  • Wash the resin three times with 10-20 bed volumes of ice-cold Wash Buffer 1. This high-salt wash helps to remove non-specific protein interactions.

  • Wash the resin three times with 10-20 bed volumes of ice-cold Wash Buffer 2 to remove the high salt concentration.

  • After the final wash, carefully remove all supernatant. The beads are now ready for elution or on-bead digestion.

On-Bead Digestion for Mass Spectrometry Analysis

This protocol is for preparing the enriched kinases for identification by LC-MS/MS.

Materials:

  • Washed VI-16832 resin with bound kinases

  • Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM Ammonium Bicarbonate

  • Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)

  • Trypsin (mass spectrometry grade)

  • 50 mM Ammonium Bicarbonate

  • Formic Acid (FA)

  • C18 desalting spin tips

  • Thermomixer

Protocol:

  • Resuspend the washed beads in 50 µL of Reduction Buffer.

  • Incubate at 56°C for 30 minutes with shaking in a thermomixer.

  • Cool the sample to room temperature.

  • Add 50 µL of Alkylation Buffer and incubate in the dark at room temperature for 20 minutes.

  • Pellet the beads and discard the supernatant. Wash the beads twice with 50 mM Ammonium Bicarbonate.

  • Resuspend the beads in 50-100 µL of 50 mM Ammonium Bicarbonate.

  • Add trypsin to a final enzyme-to-estimated protein ratio of 1:50 to 1:100.

  • Incubate overnight at 37°C with shaking in a thermomixer.

  • The following day, pellet the beads by centrifugation.

  • Carefully collect the supernatant containing the digested peptides.

  • To ensure complete peptide recovery, wash the beads with a solution of 50% acetonitrile/0.1% formic acid and combine this with the first supernatant.

  • Acidify the pooled peptide solution by adding formic acid to a final concentration of 0.1-1%.

  • Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

  • Dry the eluted peptides in a vacuum centrifuge and store at -20°C or -80°C until LC-MS/MS analysis.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_enrich Kinase Enrichment cluster_ms_prep MS Sample Preparation cluster_analysis Data Analysis cell_culture Cell Culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant incubation Incubation with VI-16832 Resin protein_quant->incubation washing Wash Steps (High & Low Salt) incubation->washing on_bead_digest On-Bead Digestion (Reduction, Alkylation, Trypsin) washing->on_bead_digest peptide_cleanup Peptide Desalting (C18 Cleanup) on_bead_digest->peptide_cleanup lc_ms LC-MS/MS Analysis peptide_cleanup->lc_ms data_analysis Database Search & Quantification lc_ms->data_analysis

Caption: Experimental workflow for kinase enrichment using VI-16832.

Key Signaling Pathways of Enriched Kinases

Many of the kinases enriched by VI-16832 are key components of major signaling pathways that regulate cell proliferation, survival, differentiation, and migration. Dysregulation of these pathways is a hallmark of cancer. Below are simplified diagrams of some of the most relevant pathways.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a central signaling module that transduces signals from growth factor receptors to the nucleus to control gene expression.

MAPK_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) RAS RAS RTK->RAS RAF RAF (RAF1, BRAF) RAS->RAF MEK MEK (MAP2K1, MAP2K2) RAF->MEK ERK ERK (MAPK1, MAPK3) MEK->ERK Transcription Transcription Factors (e.g., c-Myc, Elk-1) ERK->Transcription Proliferation Cell Proliferation, Differentiation, Survival Transcription->Proliferation

Caption: Simplified MAPK/ERK signaling pathway.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is frequently hyperactivated in cancer.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K (PIK3CA, PIK3CB) RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT (AKT1, AKT2, AKT3) PIP3->AKT activates mTOR mTOR AKT->mTOR Downstream Cell Survival, Growth, Proliferation AKT->Downstream inhibits apoptosis mTOR->Downstream promotes protein synthesis

Caption: Simplified PI3K-Akt signaling pathway.

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle, driving the progression through different phases by phosphorylating key substrates.

Cell_Cycle_CDKs G1 G1 Phase S S Phase (DNA Replication) CDK46 CDK4/6 + Cyclin D G2 G2 Phase CDK2E CDK2 + Cyclin E CDK2A CDK2 + Cyclin A M M Phase (Mitosis) CDK1 CDK1 + Cyclin B M->G1 Mitotic Exit CDK46->S G1/S Transition CDK2E->S S-Phase Entry CDK2A->G2 S/G2 Transition CDK1->M G2/M Transition

Caption: Role of key CDKs in cell cycle progression.

Conclusion

VI-16832 is a powerful reagent for affinity-based enrichment of a broad spectrum of protein kinases. The protocols outlined in these application notes provide a robust framework for performing kinome profiling experiments. The data generated from such studies can elucidate the kinase signaling networks that are active in a given biological system, identify potential drug targets, and aid in understanding the mechanisms of action of kinase inhibitors. The comprehensive list of enriched kinases and the visualization of their associated pathways offer a valuable resource for researchers in oncology and drug discovery.

References

Application Note: Streamlined Phosphoproteomics Sample Preparation for Robust Kinase Signaling Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The study of the phosphoproteome, therefore, offers invaluable insights into the mechanisms of disease and the mode of action of therapeutic agents. However, the low stoichiometry and transient nature of phosphorylation events present significant challenges for sample preparation.[1] This application note provides a detailed protocol for the effective enrichment of phosphopeptides from complex biological samples, ensuring high-quality data for downstream mass spectrometry-based analysis.

While specific reagents can be integral to optimizing phosphoproteomic workflows, information regarding the use of a compound designated VI 16832 in phosphoproteomics sample preparation is not available in the public domain as of this writing. The following protocol represents a robust, generalized workflow adaptable for various research needs.

Experimental Workflow Overview

The sample preparation workflow for mass spectrometry (MS)-based phosphoproteomics is a multi-step process designed to isolate and enrich phosphopeptides from complex protein mixtures.[2][3] The key stages include cell lysis, protein digestion, and phosphopeptide enrichment.

Phosphoproteomics_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis A Cell Lysis & Protein Extraction B Protein Reduction & Alkylation A->B Denaturation C Proteolytic Digestion B->C Preparation for Digestion D Enrichment (e.g., TiO2, IMAC) C->D Peptide Mixture E LC-MS/MS Analysis D->E Enriched Phosphopeptides F Data Analysis E->F Raw Data

Caption: General workflow for phosphoproteomics sample preparation and analysis.

I. Sample Preparation

A. Cell Lysis and Protein Extraction

The initial step in phosphoproteomics is the efficient lysis of cells to extract proteins while preserving the phosphorylation state. This is achieved by using lysis buffers containing phosphatase and protease inhibitors.[1]

Protocol:

  • Preparation: Pre-cool all equipment and reagents on ice.[1]

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then add 1 mL of ice-cold SDS lysis buffer per 10 cm dish. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysis: Boil the lysate at 95°C for 5 minutes to denature proteins and inactivate enzymes.[4]

  • Sonication: Sonicate the lysate to shear DNA and reduce viscosity.

  • Centrifugation: Clarify the lysate by centrifuging at 16,000 x g for 15 minutes at 4°C.[1]

  • Quantification: Determine the protein concentration of the supernatant using a compatible protein assay.

Reagent Final Concentration Purpose
Tris-HCl, pH 8.550 mMBuffering agent
Sodium Dodecyl Sulfate (SDS)2% (w/v)Denaturant and solubilizing agent
Protease Inhibitor Cocktail1xPrevents protein degradation
Phosphatase Inhibitor Cocktail1xPrevents dephosphorylation

Table 1: Composition of a standard SDS Lysis Buffer.

B. Protein Reduction and Alkylation

Reduction and alkylation of cysteine residues are crucial for preventing the reformation of disulfide bonds, which can interfere with trypsin digestion and mass spectrometry analysis.[5]

Protocol:

  • Reduction: Add Dithiothreitol (DTT) to the protein lysate to a final concentration of 10 mM and incubate for 30 minutes at 56°C.

  • Alkylation: Cool the sample to room temperature. Add iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubate for 30 minutes in the dark at room temperature.[5]

C. Proteolytic Digestion

The protein mixture is digested into smaller peptides using a protease, most commonly trypsin, which cleaves C-terminal to lysine (B10760008) and arginine residues.

Protocol:

  • Sample Preparation: Precipitate the protein using a four-fold excess of cold acetone (B3395972) and incubate at -20°C overnight. Centrifuge to pellet the protein and discard the supernatant. Resuspend the pellet in a digestion buffer (e.g., 50 mM TEAB).

  • Digestion: Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.[1][5]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

II. Phosphopeptide Enrichment

Due to their low abundance, phosphopeptides need to be enriched from the complex mixture of non-phosphorylated peptides. Common methods for phosphopeptide enrichment include Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.[3][6]

Enrichment_Schemes cluster_imac IMAC cluster_tio2 TiO₂ IMAC_bead Metal Ion Bead (Fe³⁺, Ga³⁺) Phospho_IMAC Phosphopeptide IMAC_bead->Phospho_IMAC Binds TiO2_bead TiO₂ Bead Phospho_TiO2 Phosphopeptide TiO2_bead->Phospho_TiO2 Binds Peptide_Mixture Digested Peptide Mixture Peptide_Mixture->IMAC_bead Peptide_Mixture->TiO2_bead

Caption: Common phosphopeptide enrichment strategies.

A. Titanium Dioxide (TiO2) Chromatography Protocol

Materials:

  • TiO2 spin tips or columns

  • Loading Buffer: 80% Acetonitrile (ACN), 6% Trifluoroacetic acid (TFA)

  • Wash Buffer 1: 50% ACN, 0.5% TFA

  • Wash Buffer 2: 50% ACN, 0.1% TFA

  • Elution Buffer: 1.5 M Ammonia solution

Protocol:

  • Equilibration: Equilibrate the TiO2 material with the Loading Buffer.

  • Loading: Acidify the peptide digest with TFA and mix with the Loading Buffer. Load the sample onto the TiO2 material.

  • Washing: Wash the TiO2 material sequentially with Wash Buffer 1 and Wash Buffer 2 to remove non-specifically bound peptides.

  • Elution: Elute the bound phosphopeptides with the Elution Buffer.

  • Desalting: Desalt the eluted phosphopeptides using a C18 StageTip prior to LC-MS/MS analysis.

Step Buffer Purpose
EquilibrationLoading BufferPrepares the resin for peptide binding.
LoadingSample in Loading BufferBinds phosphopeptides to the TiO2.
Wash 150% ACN, 0.5% TFARemoves non-specifically bound peptides.
Wash 250% ACN, 0.1% TFAFurther removes impurities.
Elution1.5 M AmmoniaReleases the bound phosphopeptides.

Table 2: Buffers for TiO2-based phosphopeptide enrichment.

III. Applications in Drug Development

Phosphoproteomics is a powerful tool in various stages of drug development.

  • Target Identification and Validation: Identifying novel phosphorylation sites that are modulated in disease states can reveal new therapeutic targets.

  • Mechanism of Action Studies: Elucidating how a drug candidate impacts cellular signaling pathways provides insight into its mechanism of action.

  • Biomarker Discovery: Phosphorylation events can serve as pharmacodynamic biomarkers to monitor drug efficacy and patient response in clinical trials.[7]

  • Toxicity Profiling: Assessing off-target kinase activity can help in predicting potential toxicities of a drug candidate.

Conclusion

The protocol described in this application note provides a comprehensive and robust workflow for the preparation of samples for phosphoproteomic analysis. Careful execution of each step, from cell lysis to phosphopeptide enrichment, is critical for obtaining high-quality data that can drive discovery and innovation in both basic research and drug development. While this protocol offers a general framework, optimization may be required depending on the specific sample type and research question.

References

Application Note: Evaluating the Efficacy of the MDM2 Inhibitor VI 16832 in HCT116 Colorectal Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in the field of oncology and cancer biology.

Introduction:

The HCT116 cell line, derived from human colorectal carcinoma, is a widely utilized model in cancer research.[1][2] These cells are characterized by a wild-type p53 gene, making them an excellent system for studying the p53 tumor suppressor pathway. The p53 protein plays a critical role in regulating cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which acts as a negative regulator by targeting p53 for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the suppression of p53 function and promoting tumor growth.

VI 16832 is a potent and selective small molecule inhibitor of the MDM2-p53 interaction. By binding to MDM2, this compound blocks its interaction with p53, leading to the stabilization and activation of p53. This, in turn, is expected to induce apoptosis and inhibit the proliferation of cancer cells with wild-type p53, such as HCT116. This application note provides detailed protocols for evaluating the cellular effects of this compound in HCT116 cells.

Mechanism of Action of this compound in HCT116 Cells:

In HCT116 cells, which possess a functional p53 pathway, this compound is designed to disrupt the MDM2-p53 interaction. This disruption prevents the MDM2-mediated ubiquitination and subsequent degradation of p53. The resulting accumulation and activation of p53 lead to the transcriptional upregulation of its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and pro-apoptotic proteins like Bax and PUMA.[3][4][5] The induction of p21 leads to cell cycle arrest, primarily at the G1/S checkpoint, while the increase in pro-apoptotic proteins triggers the intrinsic apoptotic pathway, culminating in cancer cell death.[6][7]

Signaling Pathway of this compound Action

VI16832_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 Gene p53->p21 Transcription Bax_gene Bax Gene p53->Bax_gene Transcription Degradation Proteasomal Degradation p53->Degradation Leads to MDM2 MDM2 MDM2->p53 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax_gene->Apoptosis VI16832 This compound VI16832->MDM2 Inhibits

Caption: this compound inhibits MDM2, leading to p53 activation and subsequent cell cycle arrest and apoptosis.

Quantitative Data Summary

The following tables summarize the expected quantitative data from key experiments evaluating the effects of this compound on HCT116 cells.

Table 1: Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
185.2 ± 3.1
562.7 ± 2.8
1041.5 ± 2.2
2523.9 ± 1.9
5010.3 ± 1.1

Table 2: Apoptosis Analysis (Annexin V-FITC/PI Staining)

This compound Concentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
0 (Control)2.1 ± 0.41.5 ± 0.33.6 ± 0.7
515.8 ± 1.24.3 ± 0.620.1 ± 1.8
1028.4 ± 2.19.7 ± 1.038.1 ± 3.1
2545.2 ± 3.518.6 ± 1.963.8 ± 5.4

Table 3: Western Blot Protein Expression Analysis (Fold Change vs. Control)

Target ProteinThis compound (10 µM) - 24hThis compound (10 µM) - 48h
p533.2 ± 0.34.5 ± 0.4
MDM21.8 ± 0.22.1 ± 0.3
p214.1 ± 0.55.8 ± 0.6
Bax2.9 ± 0.33.7 ± 0.4
Cleaved Caspase-33.5 ± 0.45.2 ± 0.5
β-actin1.0 (Loading Control)1.0 (Loading Control)

Experimental Protocols

1. HCT116 Cell Culture and Maintenance

  • Cell Line: HCT116 (ATCC® CCL-247™)

  • Growth Medium: McCoy's 5A Medium Modified supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize with growth medium and re-plate at a split ratio of 1:3 to 1:6.[1]

2. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Seed HCT116 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[8]

  • Calculate cell viability as a percentage of the untreated control.

3. Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Seed HCT116 cells in a 6-well plate at a density of 2 x 10⁵ cells/well and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound for 24 or 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

4. Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins.

  • Seed HCT116 cells in a 6-well plate and treat with this compound as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p53, MDM2, p21, Bax, Cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize to the loading control.

Experimental Workflow

Experimental_Workflow cluster_assays Assays start Start cell_culture HCT116 Cell Culture start->cell_culture seeding Seed Cells in Plates (96-well, 6-well) cell_culture->seeding treatment Treat with this compound (Dose and Time Course) seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay flow_cytometry Annexin V/PI Staining (Apoptosis) treatment->flow_cytometry western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis and Interpretation mtt_assay->data_analysis flow_cytometry->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Workflow for assessing this compound's effects on HCT116 cells.

Troubleshooting and Interpretation

  • Low p53 Induction: Ensure the HCT116 cells used are indeed p53 wild-type. Passage number can affect cell line characteristics; use low-passage cells. Verify the activity of the this compound compound.

  • High Background in Western Blots: Optimize blocking conditions and antibody concentrations. Ensure adequate washing steps.

  • Inconsistent MTT Results: Ensure even cell seeding. Avoid edge effects in 96-well plates by not using the outer wells or filling them with PBS.

  • Interpretation of MDM2 Levels: It is common to observe an increase in MDM2 protein levels following treatment with an MDM2 inhibitor. This is because MDM2 is a transcriptional target of p53, creating a feedback loop. This observation can confirm the on-target activity of the compound.

This application note provides a comprehensive framework for investigating the effects of the MDM2 inhibitor this compound on HCT116 colorectal cancer cells. The described protocols for assessing cell viability, apoptosis, and protein expression will enable researchers to characterize the compound's mechanism of action and preclinical efficacy. The expected results, based on the known function of MDM2 inhibitors, are a dose- and time-dependent decrease in cell viability and an increase in apoptosis, correlated with the stabilization of p53 and the modulation of its downstream targets.

References

Application Notes and Protocols for VI 16832: A Broad-Spectrum Kinase Inhibitor for Proteomic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VI 16832 is a broad-spectrum Type I kinase inhibitor designed as a powerful tool for chemical proteomics. Its primary application is in the enrichment of protein kinases from complex biological samples, such as cell lysates, for subsequent analysis by mass spectrometry. By binding to the ATP pocket of a wide range of kinases, an immobilized form of this compound can be used as an affinity matrix to capture a significant portion of the expressed kinome. This enables researchers to perform comparative expression analysis of protein kinases across different cell lines or treatment conditions, identify novel kinase targets, and gain insights into cellular signaling networks.

These application notes provide detailed protocols for utilizing this compound in kinase enrichment studies coupled with phosphoproteomic analysis. The provided methodologies are intended to serve as a comprehensive guide for researchers aiming to explore the kinome and understand the effects of various stimuli or therapeutic agents on kinase signaling pathways.

Data Presentation

The following tables represent typical data that can be obtained from a phosphoproteomic experiment using this compound for kinase enrichment, followed by mass spectrometry-based quantification. The data presented here is for illustrative purposes to demonstrate the expected output and format.

Table 1: Representative Kinase Enrichment Profile using this compound

This table showcases a partial list of kinases that could be identified and quantified from a human cancer cell line lysate following enrichment with this compound-coupled beads. The relative abundance is determined by label-free quantification (LFQ) intensity from the mass spectrometry data.

Kinase GroupGene NameProtein NameRelative Abundance (Log2 LFQ Intensity)
TKABL1Abelson murine leukemia viral oncogene homolog 128.5
TKSRCProto-oncogene tyrosine-protein kinase Src30.1
TKEGFREpidermal growth factor receptor27.8
TKLBRAFB-Raf proto-oncogene serine/threonine-protein kinase29.2
STEMAP2K1Dual specificity mitogen-activated protein kinase kinase 131.0
STEMAPK1Mitogen-activated protein kinase 132.5
AGCAKT1RAC-alpha serine/threonine-protein kinase30.8
AGCPRKCAProtein kinase C alpha type29.5
CAMKCAMK2ACalcium/calmodulin-dependent protein kinase type II subunit alpha28.9
CK1CSNK1A1Casein kinase I isoform alpha31.2

Table 2: Example of Differential Phosphorylation Analysis after Treatment

This table illustrates how this compound-based enrichment can be used to compare the phosphoproteome of cells under different conditions (e.g., control vs. drug treatment). The data shows hypothetical changes in the phosphorylation of specific sites on kinases and their substrates. A positive Log2 fold change indicates increased phosphorylation upon treatment, while a negative value indicates a decrease.

ProteinPhosphositePeptide SequenceLog2 Fold Change (Treated/Control)p-value
MAPK1T185/Y187TEYVATR2.580.001
AKT1S1T246RPAPHLTSSCQR-1.750.005
EGFRY1092DADEPLYK3.120.0005
BADS112GRSRSASPMEG-2.100.002
GSK3BS9RPRTTSFAES-1.980.003

Note: The phosphorylated residue is indicated by an asterisk within the peptide sequence.

Experimental Protocols

Protocol 1: Kinase Enrichment from Cell Lysates using this compound Affinity Matrix

This protocol describes the enrichment of kinases from cultured cells for subsequent proteomic analysis.

Materials:

  • This compound-coupled agarose (B213101) beads

  • Human cancer cell lines (e.g., HCT116, MV4-11)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., Tris-buffered saline with 0.1% Tween-20)

  • Elution buffer (e.g., 2% SDS, 100 mM Tris-HCl, pH 7.6)

  • Microcentrifuge

  • Protein quantification assay (e.g., BCA assay)

Procedure:

  • Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and wash the cells with ice-cold PBS. Lyse the cell pellet in an appropriate volume of lysis buffer.

  • Lysate Preparation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant.

  • Affinity Enrichment: a. Equilibrate the this compound-coupled beads by washing them three times with lysis buffer. b. Incubate the cleared cell lysate (e.g., 5-10 mg of total protein) with the equilibrated beads for 2 hours at 4°C with gentle rotation.

  • Washing: a. Pellet the beads by centrifugation (e.g., 1,000 x g for 2 minutes). b. Remove the supernatant and wash the beads three times with wash buffer.

  • Elution: a. Add elution buffer to the beads and incubate at 95°C for 10 minutes to elute the bound proteins. b. Centrifuge to pellet the beads and collect the supernatant containing the enriched kinases.

Protocol 2: On-Bead Digestion and Phosphopeptide Enrichment for Mass Spectrometry

This protocol details the preparation of enriched kinases for phosphoproteomic analysis by LC-MS/MS.

Materials:

  • Enriched kinase sample on this compound beads (from Protocol 1)

  • Reduction buffer (e.g., 10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

  • Trypsin (mass spectrometry grade)

  • Quenching solution (e.g., 1% formic acid)

  • Phosphopeptide enrichment kit (e.g., TiO2 or IMAC-based)

  • C18 desalting spin tips

Procedure:

  • Reduction and Alkylation: a. Resuspend the kinase-bound beads in reduction buffer and incubate for 30 minutes at 56°C. b. Cool to room temperature and add alkylation buffer. Incubate for 20 minutes in the dark.

  • Tryptic Digestion: a. Wash the beads with 50 mM ammonium bicarbonate. b. Resuspend the beads in a solution of trypsin (e.g., 1 µg per 50 µg of protein) in 50 mM ammonium bicarbonate. c. Incubate overnight at 37°C with shaking.

  • Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.

  • Phosphopeptide Enrichment: a. Acidify the peptide solution with formic acid. b. Follow the manufacturer's protocol for the chosen phosphopeptide enrichment kit. This typically involves binding the phosphopeptides to the enrichment material, washing, and eluting with a high pH buffer.

  • Desalting: Desalt the enriched phosphopeptides using C18 spin tips according to the manufacturer's instructions.

  • Sample Preparation for LC-MS/MS: Dry the desalted phosphopeptides in a vacuum centrifuge and resuspend in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water).

Visualizations

General Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Kinase Receptor Tyrosine Kinase Kinase_Cascade_1 Kinase 1 Receptor_Kinase->Kinase_Cascade_1 VI_16832 This compound (Broad-Spectrum Inhibitor) VI_16832->Receptor_Kinase VI_16832->Kinase_Cascade_1 Kinase_Cascade_2 Kinase 2 VI_16832->Kinase_Cascade_2 Kinase_Cascade_3 Kinase 3 VI_16832->Kinase_Cascade_3 Kinase_Cascade_1->Kinase_Cascade_2 Kinase_Cascade_2->Kinase_Cascade_3 Substrate_Protein Substrate Protein Kinase_Cascade_3->Substrate_Protein Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Phosphorylation Transcription_Factor Transcription Factor Phosphorylated_Substrate->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Ligand Growth Factor Ligand->Receptor_Kinase

Caption: this compound broadly inhibits kinase signaling cascades.

Experimental Workflow for Kinase Profiling with this compound Cell_Culture 1. Cell Culture (e.g., Control vs. Treated) Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification Cell_Lysis->Protein_Quantification Kinase_Enrichment 4. Kinase Enrichment (this compound Affinity Matrix) Protein_Quantification->Kinase_Enrichment On_Bead_Digestion 5. On-Bead Digestion (Trypsin) Kinase_Enrichment->On_Bead_Digestion Phosphopeptide_Enrichment 6. Phosphopeptide Enrichment (e.g., TiO2, IMAC) On_Bead_Digestion->Phosphopeptide_Enrichment LC_MSMS 7. LC-MS/MS Analysis Phosphopeptide_Enrichment->LC_MSMS Data_Analysis 8. Data Analysis (Identification & Quantification) LC_MSMS->Data_Analysis Biological_Interpretation 9. Biological Interpretation (Pathway Analysis) Data_Analysis->Biological_Interpretation

Caption: Workflow for this compound-based kinase enrichment and analysis.

Application Note: VI 16832 Affinity Chromatography for Target Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Affinity chromatography is a powerful technique for separating and purifying a specific molecule from a complex mixture.[1] This method is based on a highly specific binding interaction between a target molecule and a ligand that has been immobilized on a solid support, often a resin.[1][2] The high selectivity of affinity chromatography allows for significant purification in a single step.[1] This application note provides a detailed protocol for the use of VI 16832, a hypothetical small molecule inhibitor, to purify its target protein from a cell lysate using affinity chromatography. The principle involves using a this compound-coupled resin to specifically capture the target protein, wash away non-specifically bound proteins, and then elute the purified target protein.

Data Presentation

The performance of the this compound affinity chromatography protocol is summarized in the following tables. Table 1 outlines the specifications of the affinity resin, while Table 2 provides a summary of a typical purification experiment.

Table 1: Characteristics of this compound Affinity Resin

ParameterValue
Support MatrixCross-linked 6% Agarose (B213101)
LigandThis compound
Ligand Density5 - 10 µmol / mL of resin
Binding Capacity2 - 5 mg target protein / mL of resin
Recommended Flow Rate0.5 - 1.0 mL / min
pH Stability4 - 9

Table 2: Purification of Target Protein from Cell Lysate

Purification StepTotal Protein (mg)Target Protein (mg)Specific Activity (U/mg)Yield (%)Purification Fold
Cell Lysate2002.0101001
Flow-through1950.1-5-
Wash30.1-5-
Elution1.61.8112590112.5

Experimental Protocols

This section details the methodology for purifying the target protein of this compound from a cell lysate.

Materials and Reagents:

  • This compound-coupled Agarose Resin

  • Chromatography Column

  • Binding/Wash Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

  • Elution Buffer: 100 mM Glycine, pH 2.5

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Cell lysate containing the target protein

  • Standard laboratory equipment (beakers, cylinders, pH meter, etc.)

Protocol Steps:

  • Resin Preparation and Column Packing:

    • Gently swirl the bottle of this compound-coupled agarose resin to create a uniform slurry.

    • Transfer a desired volume of the slurry to a chromatography column.

    • Allow the resin to settle and the storage buffer to drain.

    • Wash the resin with 5-10 column volumes (CV) of distilled water.

  • Column Equilibration:

    • Equilibrate the column by washing with 5-10 CV of Binding/Wash Buffer.

    • Ensure the pH of the buffer flowing out of the column is the same as the starting buffer.

  • Sample Application:

    • Clarify the cell lysate by centrifugation or filtration to remove any particulate matter.

    • Apply the clarified lysate to the column at a flow rate of 0.5 mL/min. For batch purification, incubate the lysate with the resin slurry.

    • Collect the flow-through fraction for analysis.

  • Washing:

    • Wash the column with 10-20 CV of Binding/Wash Buffer to remove non-specifically bound proteins.

    • Monitor the absorbance at 280 nm (A280) of the wash effluent until it returns to baseline.

  • Elution:

    • Elute the bound target protein by applying the Elution Buffer (100 mM Glycine, pH 2.5).

    • Collect fractions of 1 CV into tubes containing Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 8.5 per 1 mL fraction) to immediately neutralize the low pH.

    • Monitor the A280 of the eluate to identify the protein peak.

  • Analysis of Fractions:

    • Analyze the collected fractions (lysate, flow-through, wash, and elution) by SDS-PAGE to assess the purity of the target protein.

    • Determine the protein concentration in the elution fractions using a standard protein assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Resin_Prep Resin Preparation Column_Packing Column Packing Resin_Prep->Column_Packing Equilibration Equilibration with Binding Buffer Column_Packing->Equilibration Sample_Loading Load Cell Lysate Equilibration->Sample_Loading Ready Column Washing Wash with Binding Buffer Sample_Loading->Washing Target Protein Bound Elution Elute with Low pH Buffer Washing->Elution Non-specific Proteins Removed SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Protein_Assay Protein Quantification Elution->Protein_Assay signaling_pathway cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Target_Protein Target Protein (e.g., Kinase B) Kinase_A->Target_Protein Transcription_Factor Transcription Factor Target_Protein->Transcription_Factor Cellular_Response Cellular Response (e.g., Proliferation) Transcription_Factor->Cellular_Response VI16832 This compound VI16832->Target_Protein Inhibition

References

Application Note: Quantitative Mass Spectrometry Analysis of the Novel Kinase Inhibitor VI-16832

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the quantitative analysis of VI-16832, a novel small molecule inhibitor, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described workflow is applicable for the characterization of VI-16832's impact on cellular signaling pathways, specifically its inhibitory effect on the PI3K/AKT/mTOR cascade. This application note includes comprehensive experimental procedures, data presentation standards, and visual representations of the experimental workflow and the targeted signaling pathway.

Introduction

VI-16832 is a novel investigational compound designed to target key nodes in cellular signaling pathways implicated in oncogenesis. Understanding the mechanism of action and quantifying its effects on cellular systems is crucial for its development as a potential therapeutic agent. Mass spectrometry offers the sensitivity and selectivity required for the precise quantification of small molecules and the analysis of their impact on protein phosphorylation and other post-translational modifications central to cell signaling.[1][2] This application note outlines a robust method for the analysis of VI-16832 and its effects on the PI3K/AKT/mTOR signaling pathway.

Proposed Signaling Pathway of VI-16832

VI-16832 is hypothesized to be a potent inhibitor of Phosphoinositide 3-kinase (PI3K). By inhibiting PI3K, VI-16832 is expected to block the phosphorylation and subsequent activation of AKT, a key downstream effector. This, in turn, should lead to the deactivation of the mTOR signaling complex, a central regulator of cell growth, proliferation, and survival. The proposed mechanism of action is depicted in the following signaling pathway diagram.

VI16832_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p VI16832 VI-16832 VI16832->PI3K Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT p mTORC1 mTORC1 AKT->mTORC1 p Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Proposed signaling pathway of VI-16832.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Human breast cancer cell line (e.g., MCF-7).

  • Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of VI-16832 (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours).

Sample Preparation for Mass Spectrometry

This protocol is optimized for the extraction of small molecules like VI-16832 from cell lysates for quantitative analysis.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add 500 µL of ice-cold methanol (B129727) to each well and scrape the cells.

  • Protein Precipitation: Transfer the cell lysate to a microcentrifuge tube. Add 500 µL of ice-cold acetone, vortex, and incubate at -20°C for 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the small molecule analytes.

  • Drying: Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% acetonitrile (B52724) for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for VI-16832 and an internal standard.

    • Gas Temperatures and Flow: Optimize according to the instrument manufacturer's guidelines.

Data Presentation

The following table summarizes hypothetical quantitative data for the effect of VI-16832 on the phosphorylation of a downstream target of the PI3K/AKT/mTOR pathway, such as the S6 ribosomal protein, as measured by a targeted mass spectrometry-based phosphoproteomics experiment.

VI-16832 Concentration (nM)p-S6K (T389) Relative AbundanceStandard Deviation
0 (Control)1.000.12
10.850.09
100.520.06
1000.150.03
10000.050.01

Experimental Workflow Visualization

The overall experimental workflow for the mass spectrometry analysis of VI-16832 is illustrated below.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis CellCulture Cell Culture & Treatment with VI-16832 Lysis Cell Lysis CellCulture->Lysis Extraction Small Molecule Extraction Lysis->Extraction Reconstitution Sample Reconstitution Extraction->Reconstitution LC Liquid Chromatography (LC) Reconstitution->LC MS Tandem Mass Spectrometry (MS/MS) LC->MS Quantification Quantification of Analytes MS->Quantification Interpretation Biological Interpretation Quantification->Interpretation

Caption: Experimental workflow for VI-16832 analysis.

Conclusion

The methods described in this application note provide a comprehensive framework for the quantitative analysis of the novel kinase inhibitor VI-16832 using mass spectrometry. The detailed protocols for sample preparation and LC-MS/MS analysis, combined with the structured approach to data presentation and visualization, offer a reliable workflow for researchers in drug development. This approach can be adapted for the analysis of other small molecule inhibitors and their effects on various cellular signaling pathways.

References

Troubleshooting & Optimization

Technical Support Center: VI-16832

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with VI-16832.

Frequently Asked Questions (FAQs)

Q1: Why is my VI-16832 precipitating when I dilute my DMSO stock solution into an aqueous buffer?

A1: This common issue, known as solvent-shifting precipitation, occurs because VI-16832 is significantly less soluble in aqueous solutions than in organic solvents like DMSO. When the concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes rapidly, causing the compound to crash out of the solution.[1]

Q2: What is the recommended solvent for preparing a stock solution of VI-16832?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing concentrated stock solutions of VI-16832 due to its high solubilizing capacity for many organic molecules.[2] It is crucial to use anhydrous (water-free) DMSO to prevent the introduction of moisture, which can lead to precipitation over time.[3]

Q3: What is a safe final concentration of DMSO in my cell culture medium?

A3: While DMSO is a common solvent, it can have cytotoxic effects. It is best practice to keep the final concentration of DMSO in your experimental medium below 0.5%, with a preferred concentration of 0.1% or lower to minimize any solvent-induced cellular stress or artifacts.[4]

Q4: My VI-16832 solution is clear at first but becomes cloudy over time. What is happening?

A4: This indicates that your solution is likely supersaturated and thermodynamically unstable.[5] Over time, the compound begins to nucleate and precipitate out of the solution to reach a more stable, lower-energy crystalline state.[5] Preparing fresh dilutions for each experiment is recommended to avoid this issue.

Troubleshooting Guide: VI-16832 Precipitation

Issue: Immediate Precipitation Upon Dilution

  • Possible Cause: Incorrect order of addition. Adding the aqueous buffer directly to the small volume of the organic stock solution can cause a rapid, localized change in polarity, leading to immediate precipitation.[5]

  • Suggested Solution: Always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.[5] This ensures a more gradual and controlled mixing process.

Issue: Compound Crashes Out of Solution After a Short Time

  • Possible Cause: The final concentration of the organic co-solvent (e.g., DMSO) is too low to maintain the solubility of VI-16832.[5]

  • Suggested Solution: Consider increasing the final concentration of the co-solvent. However, always be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.[5]

Issue: Inconsistent Results in Biological Assays

  • Possible Cause: Undetected micro-precipitation is leading to a lower effective concentration of the compound in your experiments.

  • Suggested Solution: Before use, visually inspect the solution for any cloudiness or particulate matter.[1] For a more quantitative assessment, centrifuge the solution and measure the concentration of the supernatant to confirm the amount of soluble compound.[1]

Quantitative Solubility Data

The following table summarizes the solubility of a hypothetical compound with properties similar to those that might be expected for VI-16832 in common laboratory solvents.

SolventSolubilityTemperature (°C)Notes
DMSO> 50 mg/mL25High solubility, suitable for stock solutions.
Ethanol~10 mg/mL25Moderate solubility, can be used as a co-solvent.
PBS (pH 7.4)< 0.1 mg/mL25Very low solubility, requires co-solvents for working solutions.
Water< 0.01 mg/mL25Practically insoluble.

Experimental Protocols

Protocol 1: Preparation of a 10 mM VI-16832 Stock Solution in DMSO

Materials:

  • VI-16832 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the Compound: Accurately weigh the required amount of VI-16832 powder on an analytical balance. For a 10 mM solution, you would use the molecular weight of VI-16832 to calculate the mass needed for your desired volume.

  • Dissolve in DMSO: Add the weighed VI-16832 to a sterile vial. Add the calculated volume of anhydrous DMSO.

  • Ensure Complete Dissolution: Vortex the solution vigorously for 1-2 minutes.[3] If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[3][4]

  • Visual Inspection: Visually inspect the solution against a dark background to ensure there is no undissolved particulate matter.[3]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.[3] Store at -20°C or -80°C.[3]

Protocol 2: Preparation of an Aqueous Working Solution

Materials:

  • 10 mM VI-16832 stock solution in DMSO

  • Sterile aqueous buffer (e.g., PBS, cell culture medium)

  • Sterile conical or microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Warm Reagents: Bring the VI-16832 stock solution and the aqueous buffer to room temperature.

  • Prepare Buffer: Add the required volume of the aqueous buffer to a new sterile tube.

  • Add Stock Solution: While vigorously vortexing the aqueous buffer, add the required volume of the VI-16832 stock solution dropwise to the buffer.[5]

  • Mix Thoroughly: Continue to vortex for an additional 30-60 seconds to ensure the solution is well-mixed.[5]

  • Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh VI-16832 add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store warm Warm Reagents add_buffer Add Aqueous Buffer to Tube warm->add_buffer add_stock Dropwise Addition of Stock warm->add_stock add_buffer->add_stock vortex Vortex Thoroughly add_stock->vortex use Use Immediately vortex->use precipitate Precipitation Observed use->precipitate check_order Check Order of Addition precipitate->check_order Immediate? check_conc Check Final [DMSO] precipitate->check_conc Over Time?

Caption: Workflow for preparing and troubleshooting VI-16832 solutions.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions precipitation VI-16832 Precipitation solvent_shift Solvent Shifting precipitation->solvent_shift supersaturation Supersaturation precipitation->supersaturation low_cosolvent Low Co-Solvent % precipitation->low_cosolvent improper_mixing Improper Mixing precipitation->improper_mixing dropwise Dropwise Addition to Buffer solvent_shift->dropwise fresh_prep Prepare Freshly supersaturation->fresh_prep increase_cosolvent Increase Co-Solvent % low_cosolvent->increase_cosolvent vortexing Vigorous Vortexing improper_mixing->vortexing

Caption: Logical relationships between solubility problems and solutions.

References

Technical Support Center: Optimizing VI 16832 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the incubation time for experiments involving VI 16832.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound?

The ideal incubation time for this compound is highly dependent on the specific cell line and the experimental objective. For initial experiments, a time-course experiment is strongly recommended to determine the optimal duration for your specific model system and endpoint. Based on general principles for small molecule inhibitors, a starting point could be a range of time points such as 2, 4, 8, 12, 24, and 48 hours.[1]

Q2: How does the mechanism of action of this compound influence the incubation time?

The mechanism of action is a critical factor. For instance, if this compound is a covalent inhibitor that forms a permanent bond with its target, its inhibitory effect will be time-dependent, with inhibition increasing over time.[2] Conversely, if it is a reversible inhibitor, the establishment of equilibrium between the compound and its target will be the primary determinant of the optimal incubation period.

Q3: Does the optimal incubation time vary between different cell lines?

Yes, significant variations in optimal incubation time can occur between different cell lines.[1][3] This variability can be attributed to differences in cell permeability, metabolic rates, and the expression levels of the target protein. Therefore, it is essential to optimize the incubation time for each cell line used in your experiments.

Q4: Should the incubation time be adjusted for different experimental assays?

Absolutely. The incubation time should be tailored to the biological question being addressed.

  • Short-term effects: To study rapid cellular events like the inhibition of signaling pathways, shorter incubation times (e.g., 30 minutes to 4 hours) may be sufficient.

  • Cell viability and proliferation: To assess effects on cell growth or death, longer incubation times (e.g., 24, 48, or 72 hours) are typically required.[3]

  • Gene or protein expression changes: The time required to observe changes in gene or protein levels will depend on the half-life of the specific molecules being measured and may range from a few hours to over 24 hours.

Troubleshooting Guide

Issue 1: No observable effect of this compound at the expected concentration.

Possible Cause Suggested Solution
Incubation time is too short. The compound may not have had sufficient time to enter the cells and engage with its target. Perform a time-course experiment with extended incubation periods (e.g., 24, 48, 72 hours).
Compound instability. This compound may be unstable in the cell culture medium over longer incubation times. Consider replenishing the medium with fresh compound during the experiment.
Low cell permeability. The cell line being used may have low permeability to this compound. Verify the cellular uptake of the compound if possible.
Incorrect dosage. The concentration of this compound may be too low for the specific cell line. Perform a dose-response experiment to determine the optimal concentration.

Issue 2: Inconsistent results between experiments.

Possible Cause Suggested Solution
Variable cell density. Ensure that cells are seeded at a consistent density for all experiments, as this can influence the effective concentration of the compound per cell.[1]
Inconsistent compound preparation. Always prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation.[1]
High cell passage number. Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.[1]

Issue 3: High levels of cell death observed even at low concentrations.

Possible Cause Suggested Solution
Incubation time is too long. Prolonged exposure to the compound may lead to off-target effects or excessive cytotoxicity. Conduct a time-course experiment to identify a shorter incubation period that still achieves the desired biological effect.[1]
Off-target effects. This compound may have off-target activities that induce cell death. Consider evaluating the specificity of the compound's effect.

Data Presentation

Table 1: Example of a Dose-Response and Time-Course Experiment to Determine IC50 of this compound on Cell Line A.

Incubation Time2 hours4 hours8 hours24 hours48 hours
IC50 (µM) >10085.250.115.312.8

Table 2: Example of Time-Dependent Inhibition of Target Phosphorylation by this compound (10 µM) in Cell Line B.

Incubation Time0 min15 min30 min1 hr2 hr4 hr
% Inhibition 0%25%60%85%92%95%

Experimental Protocols

Protocol: Determining Optimal Incubation Time Using a Cell Viability Assay

This protocol provides a general framework for conducting a time-course experiment to determine the optimal incubation time of this compound for assessing its effects on cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • Vehicle control (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Include a vehicle-only control.

  • Treatment:

    • Remove the overnight medium from the cells.

    • Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.

  • Incubation:

    • Treat the cells for a range of time points (e.g., 2, 4, 8, 12, 24, 48 hours).

  • Cell Viability Assay:

    • At the end of each incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Read the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the readings to the vehicle control for each time point.

    • Plot cell viability (%) against the incubation time for each concentration of this compound.

    • This will allow you to select an incubation time that produces the desired effect for your downstream experiments.[1]

Visualizations

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment & Incubation cluster_2 Phase 3: Assay & Analysis prep1 Seed cells in 96-well plate prep2 Incubate overnight prep1->prep2 prep3 Prepare this compound dilutions prep2->prep3 treat1 Add compound to cells prep3->treat1 treat2 Incubate for various time points (e.g., 2, 4, 8, 12, 24, 48h) treat1->treat2 assay1 Add viability reagent treat2->assay1 assay2 Incubate per protocol assay1->assay2 assay3 Read plate assay2->assay3 analysis1 Normalize data to control assay3->analysis1 analysis2 Plot Viability vs. Time analysis1->analysis2 analysis3 Determine optimal incubation time analysis2->analysis3

Caption: Experimental workflow for determining optimal incubation time.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription VI16832 This compound VI16832->MEK

Caption: Hypothetical signaling pathway for this compound as a MEK inhibitor.

References

Technical Support Center: Troubleshooting Enrichment Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with enrichment experiments. While direct information on "VI 16832" is not publicly available, this document addresses common challenges in protein enrichment workflows.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in my enrichment experiment?

Low yield in recombinant protein production can stem from several factors, including the choice of expression system, vector, host strain, and culture conditions.[1] For enrichment experiments specifically, insufficient lysis, suboptimal antibody-antigen binding, or harsh elution conditions can also lead to poor recovery. Optimizing culture conditions such as temperature and induction time can significantly improve protein expression levels.[1]

Q2: My target protein is insoluble after elution. What can I do?

Protein insolubility is a major hurdle, often resulting in the formation of aggregates or inclusion bodies, particularly in bacterial expression systems.[1] To address this, consider optimizing expression conditions by lowering the temperature or using solubility-enhancing fusion tags.[1] If inclusion bodies have already formed, refolding protocols may be necessary, though these can be labor-intensive.[1] Alternatively, switching to a eukaryotic expression system could yield properly folded, soluble protein.[1]

Q3: How can I reduce the number of non-specific proteins (high background) in my final eluate?

High background is often due to non-specific binding to the affinity matrix or antibodies. To mitigate this, you can try:

  • Increasing the stringency of your wash buffers: Add low concentrations of detergents or salts to disrupt weak, non-specific interactions.

  • Pre-clearing your lysate: Incubate the lysate with the affinity matrix alone (without the specific antibody) to remove proteins that non-specifically bind to the matrix.

  • Using a blocking agent: Adding bovine serum albumin (BSA) or salmon sperm DNA can help block non-specific binding sites.

Q4: I am concerned about the stability of my target protein during the experiment. How can I minimize degradation?

Proteins can be susceptible to degradation by proteases released during cell lysis or denaturation due to experimental conditions. To ensure protein stability, it is crucial to:

  • Add protease inhibitors: A protease inhibitor cocktail should be added to the lysis buffer to prevent proteolytic degradation.[1]

  • Maintain low temperatures: Perform all steps of the enrichment on ice or at 4°C to minimize protease activity and maintain protein structure.[1]

  • Optimize buffer conditions: Ensure the pH and ionic strength of your buffers are optimal for your target protein's stability.

Troubleshooting Guide

Problem 1: Low or No Target Protein Detected in Eluate
Potential Cause Recommended Solution
Inefficient Cell Lysis Confirm cell lysis by microscopy. Try alternative lysis methods (e.g., sonication, French press, different lysis buffer).
Poor Antibody-Target Binding Check antibody specifications for compatibility with the application. Titrate the antibody to find the optimal concentration. Ensure the binding buffer conditions (pH, salt) are optimal.
Target Protein Lost in Flow-through/Wash Collect and analyze the flow-through and wash fractions by Western blot to see if the target protein is being washed away. If so, reduce the stringency of the wash buffers.
Inefficient Elution Use a stronger elution buffer or increase the incubation time. Consider a different elution strategy (e.g., pH change, competitive elution).
Protein Degradation Add fresh protease inhibitors to all buffers. Keep samples on ice or at 4°C throughout the procedure.[1]
Problem 2: High Background of Non-Specific Proteins
Potential Cause Recommended Solution
Non-specific Binding to Beads Pre-clear the lysate by incubating it with beads alone before adding the antibody.
Insufficient Washing Increase the number of wash steps. Increase the stringency of the wash buffer (e.g., add low levels of detergent or increase salt concentration).
Antibody Cross-reactivity Use a more specific monoclonal antibody if available. Perform a BLAST search to check for potential cross-reactivity of the antibody.
Hydrophobic Interactions Add non-ionic detergents (e.g., Tween-20, Triton X-100) to the wash buffers.

Experimental Protocols

Generic Protein Enrichment Protocol
  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (lysate) to a new pre-chilled tube.

  • Pre-Clearing (Optional but Recommended):

    • Add 20 µL of a 50% slurry of protein A/G beads to the lysate.

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C.

    • Carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the primary antibody to the pre-cleared lysate.

    • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

    • Add 40 µL of a 50% slurry of protein A/G beads.

    • Incubate with gentle rotation for 1-2 hours at 4°C.

  • Washing:

    • Centrifuge the bead-antibody-protein complexes at 1,000 x g for 1 minute at 4°C.

    • Discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold wash buffer (e.g., lysis buffer with lower detergent concentration).

  • Elution:

    • Resuspend the washed beads in 40 µL of 1X Laemmli sample buffer.

    • Boil the sample for 5-10 minutes to elute the protein and denature it for SDS-PAGE.

    • Centrifuge to pellet the beads, and collect the supernatant containing the enriched protein.

Visualizations

EnrichmentWorkflow Start Cell Lysate PreClear Pre-clearing (Optional) Start->PreClear IP Immunoprecipitation (Add Antibody & Beads) PreClear->IP Wash Wash Steps IP->Wash Elution Elution Wash->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Elution->Analysis

Caption: A generalized workflow for a typical protein enrichment experiment.

TroubleshootingFlow Start Problem: Low/No Target Protein CheckLysis Was Lysis Efficient? Start->CheckLysis CheckFT Is Target in Flow-through? CheckLysis->CheckFT Yes OptimizeLysis Optimize Lysis Protocol CheckLysis->OptimizeLysis No CheckElution Was Elution Inefficient? CheckFT->CheckElution No ReduceWash Reduce Wash Stringency CheckFT->ReduceWash Yes OptimizeElution Optimize Elution Buffer CheckElution->OptimizeElution Yes End Problem Solved CheckElution->End No OptimizeLysis->End ReduceWash->End OptimizeElution->End

Caption: A decision tree for troubleshooting low protein yield in enrichment experiments.

SignalingPathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Binds Adaptor Adaptor Protein (e.g., Grb2) Receptor->Adaptor Recruits GEF GEF (e.g., Sos) Adaptor->GEF Activates Ras Ras GEF->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates Transcription Factors

Caption: A hypothetical signaling pathway that could be investigated using enrichment.

References

Technical Support Center: Improving VI 16832 Binding Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The small molecule "VI 16832" is not referenced in publicly available scientific literature. The following technical support guide is based on established principles and best practices for optimizing the binding efficiency of small molecule inhibitors in biochemical and cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the initial checks if this compound shows lower-than-expected binding affinity?

A1: If this compound is demonstrating weak binding, begin by verifying the fundamentals of your experimental setup. First, confirm the integrity and concentration of both this compound and its target protein. Small molecules can degrade with improper storage or repeated freeze-thaw cycles, and protein activity can be lost. Second, ensure your assay buffer conditions, such as pH and ionic strength, are optimal for the target protein's stability and activity. Finally, double-check all reagent concentrations and incubation times, as deviations from the optimized protocol can significantly impact binding.

Q2: How can I be sure the observed binding is specific to the target protein?

A2: To confirm specificity, it is crucial to run appropriate controls. A key experiment is a competition assay, where you measure the displacement of a known labeled ligand from the target protein by this compound. Additionally, performing the binding assay with a structurally related but inactive protein or a mutant form of the target protein where the binding site is altered can help demonstrate specificity. If this compound does not bind to these controls, it suggests the interaction is specific.

Q3: My assay is showing high background noise. What are the common causes and solutions?

A3: High background noise can obscure the true binding signal. Common causes include non-specific binding of this compound or detection reagents to the assay plate or other proteins.[1][2] To mitigate this, consider optimizing your blocking steps with agents like Bovine Serum Albumin (BSA) or using non-binding microplates.[2][3] Increasing the stringency of your wash steps by increasing the number or duration of washes can also help.[2][4] If the compound itself is fluorescent, you will need to run controls to subtract its intrinsic signal.[2]

Q4: I'm observing poor reproducibility between experiments. What should I investigate?

A4: Poor reproducibility often stems from variability in experimental execution.[1] Ensure consistent reagent preparation, especially for serial dilutions of this compound.[1] Use calibrated pipettes and consistent pipetting techniques. Minor fluctuations in incubation temperature and time can also lead to significant differences, so these parameters should be tightly controlled.[1] If working with cell-based assays, variations in cell passage number and health can also contribute to inconsistency.[5]

Troubleshooting Guide

Issue 1: Low or No Detectable Binding Signal
  • Potential Cause: Inactive this compound or target protein.

    • Recommended Solution:

      • Confirm the identity and purity of your this compound stock using analytical methods like LC-MS or NMR.

      • Prepare fresh stock solutions of this compound in an appropriate solvent, such as DMSO. Ensure the final solvent concentration in the assay is low (typically <1%) to avoid interference.[5]

      • Verify the concentration, purity, and activity of the target protein. Use a fresh aliquot for each experiment.

  • Potential Cause: Suboptimal assay conditions.

    • Recommended Solution:

      • Buffer Optimization: Systematically vary the pH and ionic strength of the binding buffer to find the optimal conditions for the protein-ligand interaction.

      • Incubation Time: Perform a time-course experiment to ensure the binding reaction has reached equilibrium.[6]

      • Temperature: Test a range of temperatures to determine the optimal condition for binding, while ensuring protein stability.[1]

  • Potential Cause: The binding affinity is too low for the assay's detection limit.

    • Recommended Solution:

      • Increase the concentration of the reactants. However, be mindful that high protein concentrations can lead to non-specific binding.

      • Consider a more sensitive assay format. For example, if you are using a fluorescence polarization (FP) assay, you might switch to a more sensitive technique like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Issue 2: High Background Signal
  • Potential Cause: Non-specific binding to the microplate.

    • Recommended Solution:

      • Test different types of microplates (e.g., low-binding surfaces).[3]

      • Optimize the blocking buffer. Common blocking agents include BSA, casein, or commercially available blocking solutions.[2][3]

  • Potential Cause: Aggregation of this compound at high concentrations.

    • Recommended Solution:

      • Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to prevent aggregation.

      • Assess the solubility of this compound in the assay buffer.

Data Presentation: Optimizing Assay Conditions

The following table illustrates a hypothetical optimization of buffer conditions for this compound binding to its target protein, as measured by a fluorescence polarization assay.

Buffer ConditionpHNaCl (mM)Measured Kd (µM)Assay Window (mP)
A6.510015.285
B7.41505.8150
C7.4508.1120
D8.015010.5100

Experimental Protocols

Protocol: Competitive Fluorescence Polarization (FP) Binding Assay

This protocol describes a method to determine the binding affinity (as an IC50 value) of an unlabeled compound, this compound, by measuring its ability to displace a fluorescently labeled tracer from a target protein.

1. Reagent Preparation:

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20.
  • Target Protein Stock: Prepare a concentrated stock solution of the target protein in assay buffer. The final concentration in the assay should be optimized, but a starting point is often around the Kd of the tracer.
  • Fluorescent Tracer Stock: Prepare a concentrated stock of the fluorescently labeled ligand (tracer) in assay buffer. The final concentration should be low (typically 1-10 nM) and provide a stable and sufficient fluorescence signal.[3]
  • This compound Serial Dilution: Prepare a serial dilution of this compound in DMSO, and then dilute into assay buffer to the desired final concentrations. Ensure the final DMSO concentration is constant across all wells.

2. Assay Procedure:

  • In a 384-well, non-binding black microplate, add the serially diluted this compound or vehicle control.
  • Add the target protein to all wells except the "tracer only" controls.
  • Add the fluorescent tracer to all wells.
  • The final volume in each well should be consistent (e.g., 20 µL).
  • Incubate the plate at room temperature for the predetermined equilibrium time (e.g., 2 hours), protected from light.
  • Measure the fluorescence polarization on a suitable plate reader.

3. Data Analysis:

  • Subtract the background polarization from the "tracer only" wells.
  • Plot the polarization values against the logarithm of the this compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent tracer.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Protein, Tracer, and this compound serial_dilution Create Serial Dilution of this compound prep_reagents->serial_dilution add_reagents Add Reagents to 384-well Plate serial_dilution->add_reagents incubation Incubate to Reach Equilibrium add_reagents->incubation read_plate Measure Fluorescence Polarization incubation->read_plate plot_data Plot Polarization vs. [this compound] read_plate->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Workflow for a competitive fluorescence polarization binding assay.

Troubleshooting Logic

G start Low Binding Signal? check_reagents Verify Reagent Integrity (Protein & this compound) start->check_reagents Yes high_background High Background? start->high_background No optimize_conditions Optimize Assay Conditions (Buffer, Time, Temp) check_reagents->optimize_conditions change_assay Consider More Sensitive Assay optimize_conditions->change_assay success Signal Improved change_assay->success optimize_blocking Optimize Blocking and Washing Steps high_background->optimize_blocking Yes high_background->success No check_aggregation Test for Compound Aggregation optimize_blocking->check_aggregation check_aggregation->success

Caption: A decision tree for troubleshooting common binding assay issues.

References

Technical Support Center: Compound VI 16832

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and handling of Compound VI 16832 in solution for research and development purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Compound this compound?

A1: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO). Subsequent dilutions into aqueous buffers should be performed with careful consideration of the final DMSO concentration to avoid precipitation and ensure compatibility with your experimental system.

Q2: How should I store stock solutions of Compound this compound?

A2: Stock solutions in DMSO should be stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.

Q3: What is the stability of Compound this compound in aqueous solutions?

A3: The stability of Compound this compound in aqueous media is pH-dependent. It is advisable to prepare fresh dilutions in your experimental buffer immediately before use. For short-term storage of aqueous solutions (up to a few hours), refrigeration at 2-8°C is recommended. Please refer to the stability data table below for more detailed information.

Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?

A4: Precipitation upon dilution can occur due to the compound's low solubility in aqueous media. To troubleshoot this, you can try the following:

  • Increase the final DMSO concentration: Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, but still compatible with your assay.

  • Use a different buffer system: The pH and composition of the buffer can influence solubility.

  • Sonication: Brief sonication of the solution can help to redissolve precipitated compound.

  • Warm the solution: Gently warming the solution may aid in solubilization, but be cautious of potential temperature-induced degradation.

Q5: Is Compound this compound sensitive to light?

A5: To prevent potential photodegradation, it is best practice to protect solutions of Compound this compound from direct light exposure. Use amber vials or wrap containers in aluminum foil, especially during long-term storage and experimentation.

Quantitative Stability Data

The following table summarizes the stability of Compound this compound under various conditions.

Solvent/BufferTemperature (°C)Duration% Remaining CompoundNotes
DMSO-206 months>98%Minimal degradation observed.
DMSO25 (Room Temp)24 hours>95%Stable for short-term handling.
PBS (pH 7.4)372 hours~90%Significant degradation after 2 hours.
PBS (pH 7.4)48 hours>95%Prepare fresh for best results.
DMEM + 10% FBS3724 hours~75%Presence of serum may accelerate degradation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of Compound this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (not exceeding 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use volumes in amber-colored, tightly sealed vials and store at -20°C or -80°C.

Protocol 2: Assessment of Stability by High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation: Prepare solutions of Compound this compound in the desired solvent or buffer at a known concentration.

  • Incubation: Incubate the samples under the desired conditions (e.g., specific temperature, pH, light exposure).

  • Time Points: At designated time points, withdraw an aliquot of the sample.

  • Quenching (if necessary): Stop any further degradation by adding a suitable quenching agent or by immediate freezing.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at the compound's maximum absorbance wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis: Quantify the peak area of Compound this compound at each time point relative to a time-zero control to determine the percentage of remaining compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot dilute Dilute in Aqueous Buffer aliquot->dilute incubate Incubate (e.g., 37°C) dilute->incubate hplc HPLC Analysis incubate->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for assessing compound stability.

Caption: Troubleshooting guide for compound precipitation.

Technical Support Center: VI 16832 Kinase Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VI 16832, a broad-spectrum Type I kinase inhibitor designed for the enrichment and comparative expression analysis of protein kinases. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve optimal results in your kinase enrichment experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a small molecule, broad-spectrum Type I kinase inhibitor.[1][2][3] It is typically immobilized on a solid support (e.g., beads or a column) to act as an affinity matrix. When a complex protein lysate is passed over this matrix, kinases that can bind to this compound in their active conformation are captured. Non-binding proteins are washed away, and the enriched kinases can then be eluted and identified, often by mass spectrometry-based phosphoproteomics.[1]

Q2: What is considered "non-specific binding" in the context of this compound enrichment?

In this context, non-specific binding refers to the retention of proteins other than kinases on the this compound affinity matrix. This can include proteins that adhere to the support matrix itself (e.g., agarose (B213101) beads) or proteins that interact non-specifically with the immobilized this compound molecule through hydrophobic or ionic interactions. High non-specific binding can lead to a lower yield of purified kinases and complicate downstream analysis.

Q3: What are the common causes of high non-specific binding with this compound?

Several factors can contribute to high background and non-specific binding:

  • Insufficient Blocking: The solid support matrix may have active sites that can bind proteins non-specifically if not properly blocked.

  • Inappropriate Lysis and Wash Buffer Composition: The ionic strength, pH, and detergent concentration of the buffers can significantly influence non-specific protein interactions.

  • Suboptimal Washing Steps: Insufficient or overly stringent washing can either leave non-specific binders attached or elute weakly bound kinases.

  • Cell Lysate Properties: A highly concentrated or viscous lysate can increase the likelihood of non-specific interactions.

  • Nature of the Immobilized Ligand: The chemical linker used to attach this compound to the support can sometimes contribute to non-specific binding.

Troubleshooting Guide

This guide addresses common issues of non-specific binding encountered during kinase enrichment experiments using this compound.

Problem Potential Cause Recommended Solution
High background of non-kinase proteins in eluate Inadequate blocking of the affinity matrix.Pre-block the this compound-coupled beads with a solution of a non-interfering protein like Bovine Serum Albumin (BSA) before adding the cell lysate.
Suboptimal lysis buffer composition.Increase the salt concentration (e.g., up to 1 M NaCl) in your lysis buffer to disrupt non-specific ionic interactions.[1]
Insufficient washing.Increase the number of wash steps or the volume of wash buffer. Consider adding a mild non-ionic detergent (e.g., 0.1% Tween-20) to the wash buffer.
Low yield of enriched kinases Overly stringent wash conditions.Decrease the salt or detergent concentration in the wash buffer. Reduce the number or duration of wash steps.
Competition from endogenous ATP in the lysate.Ensure your lysis buffer contains apyrase or another ATP-depleting enzyme to maximize kinase binding to the inhibitor.
Inconsistent results between experiments Variability in cell lysis and lysate preparation.Standardize your cell lysis protocol, including cell number, lysis buffer volume, and incubation times. Ensure complete cell lysis.
Incomplete regeneration of the affinity column.If reusing the column, ensure a thorough regeneration and re-equilibration protocol is followed to remove all previously bound proteins.

Experimental Protocols

Protocol 1: Kinase Enrichment from Cell Lysate using this compound Affinity Chromatography

This protocol provides a general workflow for enriching kinases from a total cell lysate.

  • Preparation of Cell Lysate:

    • Lyse cells in a buffer containing a non-ionic detergent (e.g., 1% NP-40 or Triton X-100), protease and phosphatase inhibitors, and a high salt concentration (e.g., 1 M NaCl).[1]

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the total protein concentration of the lysate.

  • Affinity Matrix Equilibration:

    • Equilibrate the this compound-coupled beads or column with the lysis buffer.

  • Kinase Binding:

    • Incubate the clarified cell lysate with the equilibrated this compound affinity matrix. This can be done in a batch format (in a tube with rotation) or by passing the lysate over a column at a slow flow rate (e.g., 0.07 mL/min).[1]

  • Washing:

    • Wash the affinity matrix extensively with lysis buffer to remove non-specifically bound proteins.

    • Perform a second wash with a buffer of intermediate stringency (e.g., lysis buffer with a lower salt concentration) to remove weakly interacting proteins.

  • Elution:

    • Elute the bound kinases using a competitive inhibitor (e.g., a high concentration of free this compound or a broad-spectrum kinase inhibitor) or by changing the pH of the elution buffer.

    • Alternatively, use a denaturing elution buffer (e.g., containing SDS) if the downstream application is mass spectrometry.

  • Sample Preparation for Downstream Analysis:

    • Lyophilize and desalt the eluted protein fractions for analysis by SDS-PAGE or mass spectrometry.[1]

Protocol 2: Optimizing Washing Conditions to Minimize Non-Specific Binding

This protocol helps determine the optimal wash buffer composition to reduce background.

  • Perform a kinase enrichment experiment as described in Protocol 1.

  • After the binding step, divide the affinity matrix into several equal aliquots.

  • Wash each aliquot with a different wash buffer, varying one component at a time (e.g., salt concentration, detergent concentration, pH).

  • Elute the bound proteins from each aliquot.

  • Analyze the eluates by SDS-PAGE and silver staining or by Western blotting for a known non-specific binder and a target kinase.

  • Compare the background levels and the amount of target kinase in each eluate to determine the optimal wash condition.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_analysis Downstream Analysis cell_lysis Cell Lysis clarification Lysate Clarification cell_lysis->clarification equilibration Equilibrate this compound Matrix binding Incubate Lysate with Matrix equilibration->binding washing Wash Matrix binding->washing elution Elute Bound Kinases washing->elution sds_page SDS-PAGE elution->sds_page mass_spec Mass Spectrometry elution->mass_spec

Caption: Experimental workflow for kinase enrichment using this compound.

troubleshooting_logic cluster_buffer Buffer Optimization cluster_protocol Protocol Optimization start High Non-Specific Binding Observed inc_salt Increase Salt Concentration in Lysis/Wash Buffer start->inc_salt add_detergent Add/Increase Non-Ionic Detergent in Wash Buffer start->add_detergent check_ph Verify Buffer pH start->check_ph inc_wash Increase Number/Volume of Washes start->inc_wash pre_block Pre-block Matrix with BSA start->pre_block reduce_lysate Decrease Lysate Concentration start->reduce_lysate

Caption: Troubleshooting logic for high non-specific binding.

References

Technical Support Center: VI-16832 Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel viral entry inhibitor, VI-16832.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for VI-16832?

A1: VI-16832 is a small molecule inhibitor designed to block viral entry into host cells. It is hypothesized to act by binding to the viral glycoprotein (B1211001) GP2, which is critical for pH-dependent membrane fusion within the endosome. This inhibition prevents the release of the viral ribonucleoprotein (RNP) into the cytoplasm, thus halting the initiation of viral genome transcription and replication.

Q2: What are the potential sources of high background noise in my cell-based assays?

A2: High background noise can originate from several sources, including contaminated cell cultures, reagent variability, or issues with the detection instrument. It is also possible that the compound fluoresces at the wavelength used for detection. We recommend including appropriate controls, such as cells-only and vehicle-only wells, to identify the source of the background signal.

Q3: How can I determine if VI-16832 is cytotoxic at the concentrations used in my antiviral assays?

A3: To assess cytotoxicity, it is essential to run a parallel assay without the virus, treating the host cells with the same concentrations of VI-16832. A common method is the MTT or MTS assay, which measures cell viability. This will help you determine the concentration range where VI-16832 is effective against the virus without causing significant harm to the host cells.

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for VI-16832 across experiments.

  • Possible Cause 1: Reagent Instability. VI-16832 may be unstable in certain solvents or at specific temperatures.

    • Troubleshooting Step: Prepare fresh dilutions of VI-16832 for each experiment from a new stock solution. Ensure the stock solution is stored under the recommended conditions.

  • Possible Cause 2: Variation in Cell Passage Number. The susceptibility of host cells to viral infection can change with increasing passage numbers.

    • Troubleshooting Step: Use a consistent and low passage number of host cells for all experiments.

  • Possible Cause 3: Inconsistent Virus Titer. Variations in the amount of virus used for infection will lead to shifts in the calculated IC50 value.

    • Troubleshooting Step: Titer the viral stock before each experiment to ensure a consistent multiplicity of infection (MOI).

Issue 2: VI-16832 shows reduced efficacy in certain cell lines.

  • Possible Cause 1: Cell Line-Dependent Differences in Drug Metabolism. Some cell lines may metabolize VI-16832 more rapidly, reducing its effective concentration.

    • Troubleshooting Step: Perform a time-course experiment to assess the stability of VI-16832 in the conditioned media of different cell lines.

  • Possible Cause 2: Cell Line-Specific Variations in the Viral Entry Pathway. The virus may utilize slightly different entry mechanisms in different cell lines, some of which may be less sensitive to VI-16832.

    • Troubleshooting Step: Characterize the viral entry pathway in the specific cell lines being used to determine if there are alternative routes of entry that are not blocked by VI-16832.

Quantitative Data Summary

The following table summarizes the inhibitory and cytotoxic concentrations of VI-16832 in a standard plaque reduction assay.

Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Vero E61.2 ± 0.3> 50> 41.7
A5492.5 ± 0.5> 50> 20.0
Huh71.8 ± 0.4> 50> 27.8

Key Experimental Protocol: Viral Entry Assay

This protocol outlines a cell-based assay to determine the inhibitory effect of VI-16832 on viral entry.

  • Cell Plating: Seed host cells (e.g., Vero E6) in a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of VI-16832 in infection medium.

  • Infection:

    • Pre-treat the cells with the diluted VI-16832 for 1 hour at 37°C.

    • Add the virus at a predetermined multiplicity of infection (MOI).

    • Incubate for 1 hour at 37°C to allow for viral entry.

  • Removal of Inoculum: After the incubation period, remove the virus/compound mixture and wash the cells with PBS.

  • Overlay: Add fresh culture medium containing a low concentration of the compound.

  • Incubation: Incubate the plate for a period appropriate for the virus to cause a cytopathic effect (CPE) or for reporter gene expression.

  • Data Analysis: Quantify the viral infection by measuring the CPE, reporter gene activity (e.g., luciferase or GFP), or by immunostaining for a viral antigen.

Visualizations

VI16832_Mechanism_of_Action cluster_Endosome Endosome Virus Virus GP2 Viral GP2 Virus->GP2 1. Endosomal Acidification Activates GP2 Fusion Membrane Fusion GP2->Fusion 2. GP2 Mediates Fusion VI16832 VI-16832 VI16832->GP2 Inhibits RNP_Release RNP Release Fusion->RNP_Release 3. RNP Released into Cytoplasm Cytoplasm Cytoplasm RNP_Release->Cytoplasm

Caption: Proposed mechanism of action for VI-16832.

Viral_Entry_Assay_Workflow A 1. Seed Host Cells in 96-well Plate B 2. Prepare Serial Dilutions of VI-16832 A->B C 3. Pre-treat Cells with VI-16832 B->C D 4. Infect with Virus C->D E 5. Incubate for Viral Entry D->E F 6. Remove Inoculum and Wash Cells E->F G 7. Add Fresh Medium with Compound F->G H 8. Incubate for CPE/Reporter Expression G->H I 9. Quantify Viral Infection H->I

Caption: Experimental workflow for the VI-16832 viral entry assay.

Technical Support Center: Investigating the Ebola Virus VP40-IQGAP1 Interaction with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing small molecule inhibitors, such as the kinase inhibitor VI-16832, to investigate the interaction between the Ebola virus (EBOV) matrix protein VP40 and the host protein IQGAP1. Due to the limited publicly available data on the specific application of VI-16832 in this context, this guide focuses on general principles and common pitfalls encountered when using small molecule inhibitors in relevant antiviral assays.

Frequently Asked Questions (FAQs)

Q1: What is the role of the VP40-IQGAP1 interaction in the Ebola virus life cycle?

A1: The Ebola virus matrix protein VP40 is essential for the assembly and budding of new virus particles from infected cells. VP40 interacts with the host scaffolding protein IQGAP1, which is involved in regulating the actin cytoskeleton. This interaction is thought to facilitate the transport of viral components to the cell membrane and promote the budding of virus-like particles (VLPs), a critical step in viral egress. Disrupting this interaction is a potential therapeutic strategy against Ebola virus disease.

Q2: How can small molecule inhibitors be used to study the VP40-IQGAP1 interaction?

A2: Small molecule inhibitors can be used to probe the necessity of the VP40-IQGAP1 interaction for viral budding. By treating cells expressing VP40 with an inhibitor and observing a reduction in VLP release, researchers can infer that the inhibitor is disrupting a process essential for budding, which may include the VP40-IQGAP1 interaction. Compounds like VI-16832, a kinase inhibitor, might indirectly affect this interaction by modulating the phosphorylation state of proteins involved in the pathway.

Q3: What are the primary assays used to assess the effect of inhibitors on the VP40-IQGAP1 interaction?

A3: The two primary assays are the Virus-Like Particle (VLP) budding assay and Co-Immunoprecipitation (Co-IP). The VLP budding assay measures the amount of VP40 released from cells, which is indicative of successful viral budding. Co-IP is used to determine if VP40 and IQGAP1 are physically interacting within the cell. A successful inhibitor would be expected to reduce VLP budding and decrease the amount of IQGAP1 that co-precipitates with VP40.

Q4: What are the initial steps for preparing a small molecule inhibitor like VI-16832 for a cell-based assay?

A4: Proper preparation of the small molecule inhibitor is crucial. This includes:

  • Solubility Testing: Determine the optimal solvent for your compound (e.g., DMSO) and the highest concentration at which it remains soluble in your cell culture medium.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in the chosen solvent. Store aliquots at -80°C to minimize freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh working dilutions of the inhibitor in cell culture medium. Ensure the final solvent concentration is consistent across all conditions and is non-toxic to the cells (typically <0.5% for DMSO).

Troubleshooting Guide

Problem 1: High variability or inconsistent results in the VLP budding assay.
  • Question: My VLP budding assay results are not reproducible. What are the common causes of this variability?

  • Answer: Inconsistent results in VLP budding assays can stem from several factors:

    • Cell Health and Confluency: Ensure cells are healthy, within a consistent passage number range, and are seeded at the same density for each experiment. Over-confluent or stressed cells can lead to inconsistent budding efficiency.

    • Transfection Efficiency: Optimize and standardize your transfection protocol. Variations in transfection efficiency will directly impact the amount of VP40 expressed and, consequently, the number of VLPs produced.

    • Inhibitor Stability: Ensure your small molecule inhibitor is stable in the culture medium for the duration of the experiment. Some compounds can degrade or precipitate over time.

    • VLP Collection and Processing: Standardize the time of VLP collection and the purification protocol. Incomplete clarification of the supernatant or inconsistent pelleting of VLPs can introduce significant variability.

Problem 2: No significant reduction in VLP budding despite inhibitor treatment.
  • Question: I am not observing an inhibitory effect on VLP budding with my compound. What should I check?

  • Answer: If you are not seeing the expected inhibition, consider the following:

    • Inhibitor Concentration: The concentration of the inhibitor may be too low to be effective. Perform a dose-response experiment to determine the optimal concentration.

    • Compound Potency: The inhibitor may not be potent enough to disrupt the VP40-IQGAP1 interaction or the relevant pathway in your experimental system.

    • Mechanism of Action: If you are using a kinase inhibitor like VI-16832, the targeted kinase may not be critical for the VP40-IQGAP1 interaction in your cell line.

    • Assay Sensitivity: Your VLP budding assay may not be sensitive enough to detect subtle changes. Consider using a more quantitative method, such as a luciferase-based budding assay.

Problem 3: High background or non-specific binding in Co-Immunoprecipitation (Co-IP) experiments.
  • Question: My Co-IP results show a high background, making it difficult to assess the specific interaction between VP40 and IQGAP1. How can I reduce this?

  • Answer: High background in Co-IP is a common issue. Here are some troubleshooting steps:

    • Lysis Buffer Composition: Optimize the detergent concentration in your lysis buffer to balance protein solubilization with the preservation of protein-protein interactions.

    • Washing Steps: Increase the number and stringency of your wash steps after immunoprecipitation to remove non-specifically bound proteins.

    • Antibody Specificity: Ensure your antibody is specific for the target protein. Use a high-quality, validated antibody.

    • Bead Blocking: Pre-block your beads with a blocking agent like BSA to reduce non-specific binding.

    • Controls: Include proper controls, such as an isotype control antibody and cells that do not express the "bait" protein, to identify non-specific interactions.[1][2]

Quantitative Data on Ebola Virus Inhibitors

While specific quantitative data for VI-16832 as an inhibitor of the VP40-IQGAP1 interaction is not publicly available, the following table provides examples of other small molecule inhibitors targeting various aspects of the Ebola virus life cycle for context.

Target ProteinInhibitorAssay TypeIC50 / EC50
VP35GS-5734 (Remdesivir)EBOV Minigenome Assay94 nM
GPToremifeneVLP Entry Assay0.8 µM
L PolymeraseT-705 (Favipiravir)Plaque Assay67 µM
VP40SangivamycinVLP Budding Assay~150 nM

Experimental Protocols

VP40 Virus-Like Particle (VLP) Budding Assay

Objective: To quantify the release of VP40 VLPs from cells treated with a small molecule inhibitor.

Methodology:

  • Cell Seeding: Seed HEK293T cells in 6-well plates to achieve 70-80% confluency on the day of transfection.

  • Transfection: Transfect cells with a plasmid encoding EBOV VP40 using a suitable transfection reagent.

  • Inhibitor Treatment: At 4-6 hours post-transfection, replace the medium with fresh medium containing the desired concentration of the small molecule inhibitor (e.g., VI-16832) or a vehicle control (e.g., DMSO).

  • VLP Harvest: At 48 hours post-transfection, harvest the cell culture supernatant.

  • Supernatant Clarification: Centrifuge the supernatant at a low speed to pellet any cell debris.

  • VLP Pelleting: Layer the clarified supernatant onto a 20% sucrose (B13894) cushion and centrifuge at high speed to pellet the VLPs.

  • Cell Lysate Preparation: Lyse the adherent cells in a suitable lysis buffer to analyze intracellular VP40 expression.

  • Western Blot Analysis: Resuspend the VLP pellet and the cell lysate in sample buffer, resolve by SDS-PAGE, and perform a Western blot using an anti-VP40 antibody to detect the amount of VP40 in the VLP fraction and the cell lysate.

  • Quantification: Use densitometry to quantify the band intensities and determine the budding efficiency (VLP-associated VP40 / total VP40).

Co-Immunoprecipitation (Co-IP) of VP40 and IQGAP1

Objective: To determine if a small molecule inhibitor disrupts the interaction between VP40 and IQGAP1.

Methodology:

  • Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids encoding tagged VP40 (e.g., FLAG-VP40) and IQGAP1 (e.g., HA-IQGAP1).

  • Inhibitor Treatment: Treat the transfected cells with the small molecule inhibitor or vehicle control for the desired duration.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody conjugated to beads to pull down FLAG-VP40 and any interacting proteins.

  • Washing: Wash the beads several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads.

  • Western Blot Analysis: Analyze the eluted proteins and the input cell lysates by Western blotting using anti-FLAG and anti-HA antibodies to detect VP40 and IQGAP1, respectively. A decrease in the amount of HA-IQGAP1 in the eluate from inhibitor-treated cells compared to control cells indicates a disruption of the interaction.

Visualizations

VP40_IQGAP1_Pathway cluster_virus Ebola Virus Life Cycle cluster_host Host Cell VP40 VP40 (Matrix Protein) IQGAP1 IQGAP1 (Scaffolding Protein) VP40->IQGAP1 Interaction Viral_Egress Viral Budding & Egress Actin Actin Cytoskeleton IQGAP1->Actin Regulates Actin->Viral_Egress Facilitates Kinase Host Kinase Kinase->IQGAP1 Phosphorylates (?) Inhibitor Kinase Inhibitor (e.g., VI-16832) Inhibitor->Kinase Inhibits Experimental_Workflow start Start: Hypothesis (Inhibitor disrupts VP40-IQGAP1 interaction) cell_culture Cell Culture & Transfection (e.g., HEK293T with VP40) start->cell_culture treatment Inhibitor Treatment (Dose-response) cell_culture->treatment vlp_assay VLP Budding Assay treatment->vlp_assay co_ip Co-Immunoprecipitation treatment->co_ip analysis Western Blot & Data Analysis vlp_assay->analysis co_ip->analysis conclusion Conclusion: Inhibitor effect on budding and interaction analysis->conclusion

References

Technical Support Center: Refining Affinity Chromatography Elution Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine elution conditions for affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the critical parameters to consider when optimizing elution conditions?

A1: Successful elution in affinity chromatography depends on disrupting the specific interaction between the target molecule and the immobilized ligand. Key parameters to optimize include:

  • pH: Altering the pH of the elution buffer can change the ionization state of amino acid residues involved in the binding interaction, leading to the release of the target molecule.

  • Ionic Strength: Increasing the salt concentration of the elution buffer can disrupt electrostatic interactions.

  • Competitive Agents: Introducing a molecule that competes with the target for binding to the ligand can displace and elute the target.

  • Denaturing Agents: In cases of very strong interactions, denaturing agents like urea (B33335) or guanidine-HCl may be necessary.

  • Flow Rate: A slower flow rate during elution can increase the residence time of the elution buffer in the column, allowing for more efficient disruption of the binding interaction.

Q2: How can I prevent my target protein from precipitating during elution?

A2: Protein precipitation during elution is a common issue that can be addressed by modifying the elution buffer.[1] Consider the following strategies:

  • Adjust pH and Ionic Strength: Screen for optimal pH and ionic strength that maintain protein solubility.

  • Add Solubility-Enhancing Agents: Incorporate additives such as:

    • Glycerol (up to 20%)

    • Non-ionic detergents (e.g., 0.2% Tween-20, NP-40, CHAPS)

    • High salt concentrations (e.g., 1.0 M NaCl)

    • Reducing agents (e.g., 1-10 mM β-mercaptoethanol, 1-5 mM DTT or DTE)

  • Elution Strategy: Employ a linear gradient elution instead of a step elution to minimize the instantaneous concentration of the eluted protein.

  • Temperature: If the protein is not temperature-sensitive, performing the purification at room temperature can reduce sample viscosity and may improve solubility.[2]

Troubleshooting Guides

Problem 1: No or Low Yield of Target Protein in Eluted Fractions

Possible Causes & Solutions

Possible CauseRecommended Solution
Elution conditions are too mild. Increase the stringency of the elution buffer. This can be achieved by decreasing the pH, increasing the concentration of the competitive agent (e.g., imidazole), or increasing the salt concentration.[2]
Target protein precipitated on the column. Decrease the amount of sample loaded or reduce the protein concentration by using a linear elution gradient instead of steps. Add detergents or adjust the NaCl concentration to improve solubility.
Nonspecific hydrophobic or ionic interactions. Add a non-ionic detergent (e.g., 0.2% Tween-20) or modify the NaCl concentration in the elution buffer to disrupt these interactions.
His-tag or other affinity tag is inaccessible. If the tag is suspected to be buried within the folded protein, consider performing the purification under denaturing conditions.[2]
Column is clogged. Centrifuge and filter the sample through a 0.22 or 0.45 µm filter before loading to remove cell debris and particulates.[1]
Incorrect buffer composition. Verify the pH and composition of all buffers. Ensure chelating agents (for His-tagged proteins) or strong reducing agents are not present at inhibitory concentrations.

Experimental Workflow for Optimizing Elution

ElutionOptimization cluster_prep Preparation cluster_elution Elution Strategy cluster_analysis Analysis cluster_troubleshoot Troubleshooting cluster_refine Refinement Load_Sample Load Clarified Sample Wash_Column Wash Column (Binding Buffer) Load_Sample->Wash_Column Step_Gradient Step Gradient Elution Wash_Column->Step_Gradient Choose Method Linear_Gradient Linear Gradient Elution Wash_Column->Linear_Gradient Choose Method Analyze_Fractions Analyze Fractions (e.g., SDS-PAGE) Step_Gradient->Analyze_Fractions Linear_Gradient->Analyze_Fractions Assess_Yield Assess Yield & Purity Analyze_Fractions->Assess_Yield Low_Yield Low/No Yield Assess_Yield->Low_Yield Precipitation Precipitation Assess_Yield->Precipitation Modify_Buffer Modify Elution Buffer (pH, Salt, Additives) Low_Yield->Modify_Buffer Precipitation->Modify_Buffer Optimize_Gradient Optimize Gradient Slope/Steps Modify_Buffer->Optimize_Gradient Optimize_Gradient->Load_Sample Re-run Experiment

Caption: Workflow for optimizing elution conditions in affinity chromatography.

Problem 2: Column Clogging or Reduced Flow Rate

Possible Causes & Solutions

Possible CauseRecommended Solution
Particulates in the sample. Centrifuge the sample at high speed (e.g., 10,000 x g for 15 minutes) and then filter it through a 0.22 µm or 0.45 µm filter before loading.[2]
Precipitated protein. Modify buffer conditions (pH, ionic strength, additives) to improve protein solubility.[1] Consider reducing the sample concentration.
High sample viscosity. If possible, perform the purification at room temperature to decrease viscosity. Dilute the sample if it does not compromise binding.
Genomic DNA contamination. Shear genomic DNA by sonication or by passing the lysate through a narrow-gauge needle.[2] Treat the lysate with DNase.
Clogged column frit or tubing. Clean the column according to the manufacturer's instructions. Replace filters and tubing if necessary.[1]

Troubleshooting Logic for Flow Rate Issues

FlowRateTroubleshooting Start Reduced Flow Rate Observed Check_Sample Is the sample clarified? Start->Check_Sample Clarify_Sample Action: Centrifuge and filter sample Check_Sample->Clarify_Sample No Check_Precipitate Is there visible precipitate? Check_Sample->Check_Precipitate Yes Clarify_Sample->Check_Sample Resolved Flow Rate Restored Clarify_Sample->Resolved Modify_Buffer Action: Modify buffer to improve solubility Check_Precipitate->Modify_Buffer Yes Check_Viscosity Is the sample highly viscous? Check_Precipitate->Check_Viscosity No Modify_Buffer->Check_Precipitate Modify_Buffer->Resolved Increase_Temp Action: Run at RT (if possible) or dilute sample Check_Viscosity->Increase_Temp Yes Check_Hardware Inspect column and tubing for clogs Check_Viscosity->Check_Hardware No Increase_Temp->Check_Viscosity Increase_Temp->Resolved Clean_System Action: Clean or replace frit/tubing Check_Hardware->Clean_System Yes Unresolved Issue Persists: Contact Support Check_Hardware->Unresolved No Clean_System->Resolved

References

Validation & Comparative

A Comparative Guide to Type I Kinase Inhibitors: The Broad-Spectrum Tool VI 16832 Versus Targeted IRAK4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor research, compounds are developed with varying degrees of selectivity to serve different scientific purposes. At one end of the spectrum are broad-spectrum inhibitors, invaluable tools for mapping the kinome and understanding cellular signaling on a global scale. At the other end are highly selective inhibitors designed for therapeutic intervention, targeting specific kinases implicated in disease. This guide provides a detailed comparison between VI 16832, a broad-spectrum Type I kinase inhibitor, and two exemplary selective Type I inhibitors targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Zimlovisertib (PF-06650833) and Zabedosertib (BAY1834845).

Introduction to this compound and IRAK4 Inhibitors

This compound is utilized as a chemical proteomics tool. It is a broad-spectrum Type I kinase inhibitor designed for affinity-based enrichment of protein kinases from cell lysates. Its utility lies in its ability to bind to a wide array of kinases, enabling researchers to perform comparative expression analysis and phosphoproteomic studies to identify active signaling pathways in various cellular contexts, such as cancer cell lines.

IRAK4 inhibitors , such as Zimlovisertib and Zabedosertib, are highly selective, orally active small molecules developed for therapeutic purposes. IRAK4 is a critical serine/threonine kinase that acts as a master regulator of innate immunity, playing a central role in signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of the IRAK4 pathway is a key driver in many autoimmune and inflammatory diseases.[2] Consequently, potent and selective inhibition of IRAK4 is a promising strategy for treating conditions like rheumatoid arthritis and lupus.[3][4]

Comparative Data of Kinase Inhibitor Potency and Selectivity

The following tables summarize the available quantitative data for this compound, Zimlovisertib, and Zabedosertib, highlighting the contrast between a broad-spectrum tool and targeted therapeutic agents.

Inhibitor Primary Application Selectivity Profile Reported IC50 / Binding Data
This compound Chemical Proteomics / Kinome ProfilingBroad-spectrumData on specific IC50 values across a wide kinome panel is not readily available, as its primary use is as a capture agent for a large number of kinases.[5]
Zimlovisertib (PF-06650833) Therapeutic (Inflammatory Diseases)Highly selective for IRAK4IRAK4: 0.2 nM (cell-based assay), 2.4 nM (PBMC assay)[3][6]
Zabedosertib (BAY1834845) Therapeutic (Inflammatory Diseases)Highly selective for IRAK4IRAK4: 212 nM (biochemical assay, 1 mM ATP)[5][7]

Table 1: Overview of this compound and IRAK4 Inhibitors

Inhibitor Target Kinase Off-Target Kinases with >70% Inhibition at 200 nM
Zimlovisertib (PF-06650833) IRAK4IRAK1, MNK2, LRRK2, CLK4, CK1γ1[8]

Table 2: Kinase Selectivity Profile of Zimlovisertib

Signaling Pathways and Experimental Workflows

To understand the context in which these inhibitors function, it is crucial to visualize the relevant signaling pathways and the experimental procedures used to characterize them.

IRAK4 Signaling Pathway

IRAK4 is a key component of the Myddosome, a multiprotein complex that forms upon activation of TLRs and IL-1Rs.[9][10] This complex initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[11][12]

IRAK4_Signaling_Pathway IRAK4 Signaling Pathway TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment IRAK1_2 IRAK1/2 IRAK4->IRAK1_2 Phosphorylation TRAF6 TRAF6 IRAK1_2->TRAF6 Recruitment & Activation TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade NFkB NF-κB IKK_complex->NFkB Activation AP1 AP-1 MAPK_cascade->AP1 Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Gene Transcription AP1->Cytokines Gene Transcription

The IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Workflow: Chemical Proteomics for Kinase Profiling

Chemical proteomics with broad-spectrum inhibitors like this compound is a powerful method to identify and quantify kinases in a complex biological sample. The general workflow involves incubating a cell lysate with the immobilized inhibitor, followed by mass spectrometry to identify the captured proteins.[13][14][15]

Chemical_Proteomics_Workflow Chemical Proteomics Workflow for Kinase Profiling start Start: Cell Lysate incubation Incubation (Kinase Binding) start->incubation immobilized_inhibitor Immobilized Kinase Inhibitor (e.g., this compound beads) immobilized_inhibitor->incubation washing Washing Steps (Remove non-specific binders) incubation->washing elution Elution of Bound Kinases washing->elution digestion Tryptic Digestion (Proteins to Peptides) elution->digestion lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Data Analysis (Protein Identification & Quantification) lc_ms->data_analysis end End: Kinome Profile data_analysis->end

Workflow for identifying kinase targets using affinity chromatography.
Experimental Workflow: Phosphoproteomics

Phosphoproteomics aims to identify and quantify phosphorylation events. A common workflow involves protein extraction and digestion, followed by enrichment of phosphopeptides before mass spectrometry analysis.

Phosphoproteomics_Workflow Phosphoproteomics Workflow start Start: Protein Extract digestion Protein Digestion (e.g., Trypsin) start->digestion enrichment Phosphopeptide Enrichment (e.g., TiO2 or IMAC) digestion->enrichment lc_ms LC-MS/MS Analysis enrichment->lc_ms data_analysis Data Analysis (Phosphosite Identification & Quantification) lc_ms->data_analysis end End: Phosphoproteome Profile data_analysis->end

A typical workflow for the analysis of the phosphoproteome.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based binding assay to determine the IC50 of an inhibitor.

Materials:

  • Kinase of interest (e.g., recombinant human IRAK4)

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)

  • Test inhibitor (e.g., Zimlovisertib)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well assay plates

  • TR-FRET plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 100 µM with 3-fold serial dilutions.

  • Assay Plate Setup:

    • Add 5 µL of the test inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[16]

    • Prepare a 3X mixture of the kinase and the Eu-anti-tag antibody in kinase buffer.

    • Add 5 µL of the kinase/antibody mixture to each well.[16]

  • Tracer Addition: Prepare a 3X solution of the kinase tracer in kinase buffer. Add 5 µL of the tracer solution to each well to initiate the binding reaction.[16]

  • Incubation: Cover the plate and incubate at room temperature for 60 minutes to allow the binding to reach equilibrium.[16][17]

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[17]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Chemical Proteomics for Kinase Target Identification

This protocol outlines a method for enriching and identifying the cellular targets of a kinase inhibitor using affinity chromatography.

Materials:

  • Cell line of interest

  • Lysis buffer (e.g., supplemented with protease and phosphatase inhibitors)

  • Immobilized kinase inhibitor (e.g., this compound-sepharose beads)

  • Wash buffers of increasing stringency

  • Elution buffer (e.g., SDS-PAGE sample buffer or a solution of the free inhibitor)

  • Trypsin

  • LC-MS/MS system

Procedure:

  • Cell Lysis: Harvest and lyse cells in a suitable lysis buffer to obtain a whole-cell protein extract.

  • Affinity Purification:

    • Incubate the cell lysate with the immobilized inhibitor beads for a defined period (e.g., 1-2 hours) at 4°C to allow for kinase binding.

    • As a control, incubate a parallel lysate with underivatized beads. For competition experiments, add an excess of the free inhibitor to another lysate incubation.

  • Washing: Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the beads.

  • Protein Digestion: Digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the proteins.

  • Data Analysis: Compare the proteins identified from the inhibitor beads with the control and competition experiments to determine the specific binding partners of the inhibitor.[14]

Phosphopeptide Enrichment using Titanium Dioxide (TiO2)

This protocol describes a common method for enriching phosphopeptides from a complex peptide mixture.

Materials:

  • Tryptic digest of a protein sample

  • TiO2 beads

  • Loading/Wash buffer (e.g., containing a high concentration of an organic solvent like acetonitrile (B52724) and an acid like trifluoroacetic acid)

  • Elution buffer (e.g., an alkaline solution such as ammonium (B1175870) hydroxide)

  • LC-MS/MS system

Procedure:

  • Sample Preparation: Start with a tryptic digest of your protein sample, ensuring it is acidified.

  • TiO2 Bead Equilibration: Equilibrate the TiO2 beads with the loading/wash buffer.

  • Phosphopeptide Binding: Incubate the peptide sample with the equilibrated TiO2 beads to allow the negatively charged phosphate (B84403) groups to bind to the positively charged titanium dioxide.[1]

  • Washing: Wash the beads with the loading/wash buffer to remove non-phosphorylated peptides.[1]

  • Elution: Elute the bound phosphopeptides from the beads using an alkaline elution buffer.[1]

  • Sample Cleanup: Acidify and desalt the eluted phosphopeptides before LC-MS/MS analysis.

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample by LC-MS/MS.

  • Data Analysis: Use specialized software to identify and quantify the phosphopeptides and determine the sites of phosphorylation.

Conclusion

The comparison between the broad-spectrum kinase inhibitor this compound and the selective IRAK4 inhibitors Zimlovisertib and Zabedosertib exemplifies the diverse applications of kinase inhibitors in research and medicine. This compound serves as a powerful tool for unbiased, large-scale kinome profiling, providing a global view of kinase activity that is essential for target discovery and understanding complex signaling networks. In contrast, the high potency and selectivity of IRAK4 inhibitors for their target make them promising therapeutic agents for inflammatory and autoimmune diseases by precisely modulating a key node in the innate immune response. The selection of a kinase inhibitor, therefore, is fundamentally guided by the scientific or clinical question at hand, ranging from broad exploration to targeted intervention.

References

A Comparative Guide to VI 16832 and Staurosporine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, small molecule inhibitors are indispensable tools for dissecting cellular signaling pathways and identifying potential therapeutic targets. This guide provides a comparative analysis of VI 16832 and staurosporine (B1682477), two compounds utilized by researchers for their interactions with protein kinases. While both are recognized as kinase inhibitors, their primary applications and the extent of their characterization differ significantly. This guide also briefly discusses VI-16, a flavonoid with a distinct profile, to avoid confusion with this compound.

Overview and Mechanism of Action

Staurosporine is a natural product originally isolated from the bacterium Streptomyces staurosporeus. It is a potent, ATP-competitive, and broad-spectrum inhibitor of a wide range of protein kinases.[1][2] This lack of specificity has made it a valuable research tool for inducing apoptosis and studying kinase-dependent signaling pathways, but has limited its therapeutic potential due to off-target effects. Staurosporine induces apoptosis through both caspase-dependent and -independent mechanisms, involving the intrinsic (mitochondrial) and extrinsic pathways.[3]

This compound is a synthetic, broad-spectrum Type I kinase inhibitor. Unlike staurosporine, which is primarily used to study cellular processes, this compound is designed as a chemical tool for proteomics.[4] Its main application is in the enrichment of protein kinases from cell lysates for subsequent identification and quantification by mass spectrometry. This allows for the comparative analysis of kinase expression profiles across different cancer cell lines.[4] There is currently no publicly available data on the specific biological effects of this compound on cell viability or apoptosis.

VI-16 , a distinct synthetic flavonoid, has been shown to induce apoptosis in human hepatoma (HepG2) cells through the mitochondrial pathway.[3] It is important to distinguish VI-16 from this compound, as they are different molecules with distinct chemical structures and reported biological activities.

Data Presentation: A Comparative Summary

Due to the different primary applications of these compounds, a direct quantitative comparison of their biological activities is challenging. The following tables summarize the available data.

CompoundTypePrimary ApplicationMechanism of Action
Staurosporine Natural Product (Alkaloid)Research tool for apoptosis induction and kinase inhibition studiesBroad-spectrum ATP-competitive protein kinase inhibitor
This compound SyntheticChemical proteomics tool for kinase enrichmentBroad-spectrum Type I kinase inhibitor
VI-16 Synthetic FlavonoidAntitumor researchInduces apoptosis via the mitochondrial pathway

Table 1: General Comparison of Staurosporine, this compound, and VI-16. This table provides a high-level overview of the key characteristics of each compound.

Kinase Inhibition Profile

A comprehensive kinase inhibition profile with IC50 values is crucial for understanding the selectivity of a kinase inhibitor.

Kinase TargetStaurosporine IC50 (nM)This compound IC50VI-16 IC50
Broad Kinase PanelPotent, broad-spectrum inhibitor with sub-micromolar IC50s against a vast majority of kinases.[1]Data not publicly available. Characterized as a broad-spectrum inhibitor for proteomics applications.[4]Data not publicly available.

Table 2: Kinase Inhibition Profile. This table highlights the potent but non-selective nature of staurosporine. Data for this compound and VI-16 are not available in the public domain.

Cell Viability Data

Cell viability assays are essential for determining the cytotoxic effects of a compound.

Cell LineStaurosporine IC50This compound IC50VI-16 IC50 (µM)
HepG2 (Human Hepatoma)Varies by studyData not available19.7 ± 2.12 (48h)[3]
Various Cancer Cell LinesPotent cytotoxicity across a wide range of cell lines.Data not availableData not available for other cell lines.

Table 3: Comparative Cell Viability Data. This table presents the available IC50 values for the compounds. The cytotoxicity of staurosporine is well-documented across numerous cell lines, while data for this compound is absent. VI-16 shows activity against HepG2 cells.

Apoptosis Induction Data

The induction of apoptosis is a key characteristic of many anti-cancer agents.

Cell LineStaurosporineThis compoundVI-16
HepG2 (Human Hepatoma)Induces apoptosisData not availableInduces apoptosis. At 40 µM for 48h, 16.0% of cells are in early apoptosis.[5]
Various Cell LinesWidely used as a positive control for apoptosis induction.Data not availableData not available for other cell lines.

Table 4: Apoptosis Induction Comparison. This table summarizes the pro-apoptotic activity of the compounds. Staurosporine is a well-established apoptosis inducer. VI-16 has demonstrated pro-apoptotic effects in HepG2 cells, while no such data is available for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Kinase Inhibition Assay (General Protocol)

Kinase inhibition assays are typically performed using in vitro enzymatic assays. A common method involves incubating the kinase, a substrate (often a peptide), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like radioactivity (32P-ATP), fluorescence, or luminescence. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound of interest for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the known signaling pathways and experimental workflows discussed.

Staurosporine_Apoptosis_Pathway Staurosporine Staurosporine PKs Broad Protein Kinases Staurosporine->PKs Inhibits Intrinsic Intrinsic Pathway PKs->Intrinsic Extrinsic Extrinsic Pathway PKs->Extrinsic Mitochondria Mitochondria Intrinsic->Mitochondria Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Staurosporine-induced apoptosis pathway.

VI16_Apoptosis_Pathway VI16 VI-16 Mitochondria Mitochondria VI16->Mitochondria Bax Bax Mitochondria->Bax Upregulates Bcl2 Bcl-2 Mitochondria->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: VI-16 induced apoptosis pathway.

Kinase_Enrichment_Workflow cluster_0 Cell Lysis & Kinase Binding cluster_1 Washing & Elution cluster_2 Analysis CellLysate Cell Lysate Incubation Incubation CellLysate->Incubation VI16832_Beads This compound Affinity Beads VI16832_Beads->Incubation Wash Wash unbound proteins Incubation->Wash Elute Elute bound kinases Wash->Elute MS Mass Spectrometry Elute->MS DataAnalysis Data Analysis MS->DataAnalysis

Caption: this compound kinase enrichment workflow.

Conclusion

Staurosporine and this compound are both valuable tools for researchers working with protein kinases, but they serve distinct purposes. Staurosporine is a well-established, potent, and non-selective kinase inhibitor widely used to induce apoptosis and probe kinase-dependent cellular functions. Its broad activity and extensive characterization make it a reliable positive control in many experimental settings.

In contrast, this compound is a specialized chemical probe designed for affinity-based enrichment of kinases in proteomics studies. While it is characterized as a broad-spectrum inhibitor, detailed data on its specific kinase inhibition profile and its effects on cellular processes like viability and apoptosis are not publicly available. Therefore, a direct comparison of its biological activity with staurosporine is not feasible at this time.

Researchers should select between these compounds based on their experimental needs. For studying the general consequences of broad kinase inhibition or for inducing apoptosis, staurosporine is the appropriate choice. For identifying and quantifying the kinome of a particular cell type or for comparing kinase expression profiles, this compound is the designated tool. The flavonoid VI-16, with its demonstrated apoptosis-inducing activity in a specific cancer cell line, represents a separate class of molecule that warrants further investigation into its potential as an anti-cancer agent.

References

A Comparative Guide to Broad-Spectrum Kinase Inhibitors for Target Engagement and Kinome Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VI 16832, a broad-spectrum Type I kinase inhibitor, with other established reagents for kinase enrichment in chemical proteomics applications. The objective is to assist researchers in selecting the most appropriate tools for target engagement validation and comprehensive kinome profiling. The comparison is based on experimental data from published studies, focusing on the number of identified kinases and the methodological workflows.

Performance Comparison of Kinase Enrichment Reagents

The efficacy of a broad-spectrum kinase inhibitor for affinity purification is primarily determined by the number and diversity of kinases it can enrich from a complex cellular lysate. The following table summarizes the performance of this compound in a mixture with other inhibitors against CTx-0294885 and the well-established Kinobeads platform. All data is derived from studies using human cell lines and analysis by mass spectrometry.

Reagent(s)Number of Identified KinasesCell Line(s)Notes
This compound (in a mixture with Purvalanol B, SU6668, and CTx-0294885)261[1]MDA-MB-231This represents the largest kinome coverage from a single cell line reported in the study.[1] The contribution of this compound alone is not specified.
CTx-0294885 235[1]MDA-MB-231CTx-0294885 is a novel bisanilino pyrimidine (B1678525) that effectively captures a broad range of kinases, including all members of the AKT family, which were not detected by other broad-spectrum inhibitors in previous studies.[1][2]
Kinobeads >300[3]Various (e.g., K-562, MV-4-11, SK-N-BE(2), COLO 205)Kinobeads are comprised of a mixture of seven immobilized broad-spectrum kinase inhibitors.[4] This technology is widely used for profiling the target space of clinical kinase drugs.[3][4]

Experimental Methodologies

Detailed and reproducible experimental protocols are crucial for the successful application of these kinase enrichment tools. Below are the methodologies for affinity purification using immobilized kinase inhibitors followed by mass spectrometry-based identification.

General Workflow for Kinase Enrichment

The overall process involves the preparation of a cell lysate, incubation with the inhibitor-coupled beads, washing to remove non-specific binders, and elution of the captured kinases for subsequent analysis.

G cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis cell_lysis Cell Lysis (e.g., RIPA buffer) protein_quant Protein Quantification (e.g., BCA assay) cell_lysis->protein_quant 1. incubation Incubation with Inhibitor-Beads protein_quant->incubation 2. washing Washing Steps (remove non-specific binders) incubation->washing 3. elution Elution of Bound Kinases washing->elution 4. sds_page SDS-PAGE and In-gel Digestion elution->sds_page 5. lc_ms LC-MS/MS Analysis sds_page->lc_ms 6. data_analysis Data Analysis (Protein Identification & Quantification) lc_ms->data_analysis 7. G ligand Ligand receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor adaptor Adaptor Protein (e.g., GRB2) receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor (e.g., c-Myc) erk->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound or Alternative inhibitor->raf inhibitor->mek inhibitor->erk

References

Navigating the Kinome: A Comparative Guide to VI-16832 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapeutics, particularly in the realm of kinase inhibitors, understanding a compound's selectivity is paramount. Off-target effects can lead to unforeseen toxicities and a diminished therapeutic window. This guide provides a comparative framework for assessing the cross-reactivity of the hypothetical kinase inhibitor, VI-16832. As no public data exists for a compound with this designation, this document serves as a template, outlining the essential studies, data presentation, and experimental protocols necessary for a thorough cross-reactivity assessment. The data presented herein is illustrative and intended to guide researchers in their evaluation of novel inhibitors.

Comparative Selectivity Profile of VI-16832

A critical step in characterizing a new inhibitor is to profile it against a broad panel of kinases. This provides a global view of its selectivity and potential off-target liabilities. The following table summarizes the inhibitory activity of VI-16832 against a panel of representative kinases compared to two other hypothetical inhibitors, Compound A and Compound B.

Table 1: Kinase Selectivity Profile of VI-16832 and Comparator Compounds

Kinase TargetVI-16832 IC50 (nM)Compound A IC50 (nM)Compound B IC50 (nM)
Primary Target Kinase 15 25 10
Off-Target Kinase 11,200500>10,000
Off-Target Kinase 2>10,0008,0001,500
Off-Target Kinase 38502,5005,000
Off-Target Kinase 45,300>10,000800
Off-Target Kinase 5>10,0001,500>10,000

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity. Lower values indicate higher potency.

Cellular Target Engagement

Biochemical assays provide a measure of direct enzyme inhibition, but it is crucial to assess a compound's activity within the complex environment of a living cell. The following table illustrates the cellular target engagement of VI-16832 and its comparators in a relevant cell line.

Table 2: Cellular Target Engagement and Anti-proliferative Activity

CompoundCellular Target IC50 (nM)Anti-proliferative EC50 (nM)
VI-1683250150
Compound A100300
Compound B3580

Cellular Target IC50 measures the concentration for 50% inhibition of the primary target's activity in cells. Anti-proliferative EC50 is the concentration for 50% reduction in cell growth.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of reliable cross-reactivity studies. The following are protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Radiometric)
  • Reaction Setup: Prepare a reaction mixture containing the kinase, a phosphate-donating ATP solution (including γ-³²P-ATP), the specific peptide substrate for the kinase, and a buffer solution with necessary cofactors (e.g., MgCl₂).

  • Inhibitor Addition: Add varying concentrations of the test compound (VI-16832, Compound A, or Compound B) or DMSO as a vehicle control to the reaction mixture.

  • Incubation: Incubate the reaction mixtures at 30°C for a specified period (e.g., 30 minutes) to allow for the phosphorylation of the substrate.

  • Reaction Termination: Stop the reaction by adding a solution like phosphoric acid.

  • Separation: Spot the reaction mixture onto a phosphocellulose paper. Wash the paper extensively to remove unincorporated γ-³²P-ATP.

  • Detection: Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Target Engagement Assay (Western Blot)
  • Cell Culture and Treatment: Culture a relevant cell line to approximately 80% confluency. Treat the cells with a range of concentrations of the test compounds or DMSO for a specified duration (e.g., 2 hours).

  • Cell Lysis: After treatment, wash the cells with cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., total protein or a housekeeping gene). Calculate the percentage of target inhibition and determine the cellular IC50 value.

Visualizing Experimental Design and Biological Context

Diagrams are powerful tools for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical experimental workflow for cross-reactivity screening and a simplified signaling pathway relevant to a hypothetical kinase inhibitor.

G cluster_0 Biochemical Screening cluster_1 Cellular Assays Primary_Target_Assay Primary Target Kinase Assay Broad_Panel_Screen Broad Kinase Panel (>400 Kinases) IC50_Determination IC50 Determination for Hits Broad_Panel_Screen->IC50_Determination Identify Off-Targets Target_Engagement Cellular Target Engagement Assay IC50_Determination->Target_Engagement Confirm Cellular Activity Anti_Proliferative Anti-Proliferative Assay Target_Engagement->Anti_Proliferative Test_Compound Test Compound (VI-16832) Test_Compound->Primary_Target_Assay Test_Compound->Broad_Panel_Screen

Caption: Workflow for assessing inhibitor cross-reactivity.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (Primary Target) Growth_Factor->Receptor Downstream_Kinase_1 Downstream Kinase 1 Receptor->Downstream_Kinase_1 Downstream_Kinase_2 Downstream Kinase 2 Downstream_Kinase_1->Downstream_Kinase_2 Transcription_Factor Transcription Factor Downstream_Kinase_2->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation VI_16832 VI-16832 VI_16832->Receptor Inhibition Off_Target_Kinase Off-Target Kinase VI_16832->Off_Target_Kinase Cross-reactivity Unintended_Effect Unintended Cellular Effect Off_Target_Kinase->Unintended_Effect

Caption: Signaling pathway showing on- and off-target effects.

Comparative Analysis of Pictilisib (GDC-0941) in Diverse Cancer Cell Lines: A Template for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As information on "VI 16832" is not publicly available, this guide has been created using the well-characterized pan-PI3K inhibitor, Pictilisib (GDC-0941), as an illustrative example. This template can be adapted to structure and present your own experimental data for novel compounds like this compound.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a pivotal regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1][2] Pictilisib (GDC-0941) is a potent, orally bioavailable, pan-Class I PI3K inhibitor that has been extensively evaluated in preclinical and clinical studies.[1] This guide provides a comparative analysis of Pictilisib's performance across various cancer cell lines, supported by experimental data and detailed methodologies.

Mechanism of Action

Pictilisib is an ATP-competitive inhibitor of all four Class I PI3K isoforms (p110α, p110β, p110δ, and p110γ).[3] By binding to the ATP-binding pocket of the p110 catalytic subunit, it prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[1][4] This blockade inhibits the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[1] The subsequent suppression of the PI3K/Akt signaling cascade leads to the inhibition of tumor cell growth and survival.[4]

PI3K/Akt/mTOR Signaling Pathway and Pictilisib's Point of Inhibition

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell_Survival Cell Survival AKT->Cell_Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Pictilisib Pictilisib (GDC-0941) Pictilisib->PI3K Inhibition Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis (Optional) cell_culture Cell Line Culture (e.g., U87MG, PC3, etc.) treatment Treatment with Inhibitor (e.g., Pictilisib) cell_culture->treatment xenograft Xenograft Model Establishment cell_culture->xenograft viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) treatment->viability_assay western_blot Western Blotting (p-Akt, Akt) treatment->western_blot cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle ic50_determination IC50/GI50 Determination viability_assay->ic50_determination pathway_inhibition Pathway Inhibition Confirmation western_blot->pathway_inhibition cycle_arrest Cell Cycle Arrest Analysis cell_cycle->cycle_arrest in_vivo_treatment In Vivo Dosing xenograft->in_vivo_treatment tumor_measurement Tumor Growth Measurement in_vivo_treatment->tumor_measurement tgi Tumor Growth Inhibition (TGI) Analysis tumor_measurement->tgi

References

Validating Mass Spectrometry Data: A Comparative Guide to VI-16832 Enrichment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of mass spectrometry-based proteomics, the enrichment of specific protein families is a critical step for in-depth analysis. For researchers focused on the kinome, broad-spectrum kinase inhibitors are powerful tools for affinity purification. This guide provides a comparative analysis of VI-16832, a widely used Type I kinase inhibitor, for the enrichment of kinases prior to mass spectrometry. We will objectively compare its performance with other alternatives, provide supporting experimental data, and detail the necessary experimental protocols.

Performance Comparison of Kinase Enrichment Reagents

The efficacy of a kinase enrichment strategy is primarily determined by the number and diversity of kinases captured from a complex biological sample. Multiplexed Inhibitor Bead Mass Spectrometry (MIB-MS) is a common technique that utilizes one or more kinase inhibitors immobilized on beads to capture and enrich kinases from cell or tissue lysates.

Here, we compare the performance of VI-16832 with another potent broad-spectrum kinase inhibitor, CTx-0294885, as well as other inhibitors frequently used in MIB-MS applications. The data presented is a summary of findings from a study profiling the kinome of the human basal breast cancer cell line MDA-MB-231.

Inhibitor BeadTotal Kinases CapturedUnique Kinases CapturedKey Features
VI-16832 25429A broad-spectrum pyrido[2,3-d]pyrimidine-based inhibitor effective in capturing a large and diverse set of kinases.
CTx-0294885 235Not specified in this study, but noted for its broad capture and ability to enrich all members of the AKT family.[1]A novel bis-anilino pyrimidine (B1678525) that demonstrates broad kinase inhibitory activity.[1] When combined with other inhibitors, it significantly increases kinome coverage.[1]
Purvalanol B Not specifiedNot specifiedA well-established kinase inhibitor often used in combination with other inhibitors in MIB-MS.
PP58 Not specifiedNot specifiedAnother commonly used kinase inhibitor in MIB-MS cocktails.
UNC-2147A Not specifiedNot specifiedA kinase inhibitor used to broaden the coverage of MIB-MS experiments.
UNC-8088A Not specifiedNot specifiedA kinase inhibitor used to broaden the coverage of MIB-MS experiments.

Note: The performance of inhibitor beads can be cell-line or tissue-type dependent. The combination of multiple inhibitor beads, including VI-16832, into a "multiplexed" format is a common strategy to maximize kinome coverage. For instance, the addition of CTx-0294885 to a mixture of three other kinase inhibitors increased the number of identified kinases to 261 from a single cell line.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of mass spectrometry data. Below are representative protocols for kinase enrichment using VI-16832 in a Multiplexed Inhibitor Bead (MIB) format, followed by mass spectrometry analysis.

Protocol 1: MIB-MS for Kinome Profiling

This protocol outlines a general workflow for using a cocktail of inhibitor beads, including VI-16832, for kinome enrichment.

1. Preparation of MIBs:

  • VI-16832 and other selected kinase inhibitors (e.g., CTx-0294885, Purvalanol B, PP58) are covalently linked to Sepharose beads.

  • The individual bead preparations are then mixed to create a multiplexed inhibitor bead slurry.

2. Cell Lysis:

  • Cells are lysed in a buffer containing 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA, 10 mM NaF, and protease and phosphatase inhibitors.

3. Kinase Enrichment:

  • The cell lysate is clarified by centrifugation.

  • The supernatant is then passed over a column containing the MIB slurry.

  • The column is washed sequentially with a high-salt buffer (e.g., 50 mM HEPES, 1 M NaCl, 0.5% Triton X-100, 1 mM EDTA, 1 mM EGTA) and a low-salt buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • Bound kinases are eluted from the beads using an elution buffer (e.g., 0.5% SDS, 1% β-mercaptoethanol, 100 mM Tris-HCl, pH 6.8).

  • The eluted proteins are then subjected to in-solution trypsin digestion.

  • The resulting peptides are desalted using C18 spin columns.

5. LC-MS/MS Analysis:

  • The desalted peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The resulting spectra are searched against a protein database to identify and quantify the enriched kinases.

Alternative Kinome Enrichment Strategies

While MIB-MS is a powerful and widely used technique, other methods for kinome enrichment exist.

  • Antibody-Based Arrays: These arrays utilize a panel of immobilized antibodies that specifically capture phosphorylated kinases or a subset of the kinome.[2][3] This method is particularly useful for assessing the phosphorylation status and activity of kinases.[2][3]

  • Chemical Probes: These are small molecules designed to covalently bind to conserved residues within the kinase active site.[4][5] These probes can be tagged with biotin (B1667282) for affinity purification and subsequent identification by mass spectrometry.[4][5] This approach allows for the profiling of kinase activity in living cells.[6][7]

Visualizing the Workflow and Concepts

To better illustrate the experimental processes and logical relationships, the following diagrams are provided.

MIB_MS_Workflow cluster_sample_prep Sample Preparation cluster_enrichment Kinase Enrichment cluster_ms_prep MS Sample Preparation cluster_analysis Analysis Cell_Lysate Cell/Tissue Lysate Clarification Clarification (Centrifugation) Cell_Lysate->Clarification MIB_Column MIB Column (VI-16832 & others) Clarification->MIB_Column Washing Wash (High & Low Salt) MIB_Column->Washing Elution Elution Washing->Elution Digestion Trypsin Digestion Elution->Digestion Desalting Desalting (C18) Digestion->Desalting LC_MSMS LC-MS/MS Desalting->LC_MSMS Data_Analysis Data Analysis (Kinase ID & Quantification) LC_MSMS->Data_Analysis

Caption: Experimental workflow for Multiplexed Inhibitor Bead Mass Spectrometry (MIB-MS).

Kinome_Coverage cluster_inhibitors Inhibitor Capture cluster_combined Multiplexed Coverage Full Kinome Full Kinome VI-16832 VI-16832 VI-16832->Full Kinome Combined MIBs Combined MIBs CTx-0294885 CTx-0294885 CTx-0294885->Full Kinome Other Inhibitors Other Inhibitors Other Inhibitors->Full Kinome Combined MIBs->Full Kinome

Caption: Conceptual diagram of kinome coverage by individual vs. multiplexed inhibitors.

References

VI 16832: A Broad-Spectrum Kinase Inhibitor for Chemoproteomic Profiling

Author: BenchChem Technical Support Team. Date: December 2025

VI 16832 is a broad-spectrum Type I kinase inhibitor, designed not for selective targeting of a single kinase, but for the broad enrichment and analysis of protein kinases from complex biological samples.[1][2][3][4][5] Its utility lies in its promiscuity, enabling researchers to capture a wide array of kinases for applications such as comparative expression analysis in different cancer cell lines. [1] This guide provides a comparative analysis of this compound's broad-spectrum profile against highly selective kinase inhibitors and details its primary application in chemoproteomic workflows.

Broad-Spectrum vs. Selective Inhibition: A Comparative Overview

The paradigm of drug development for kinase inhibitors has historically focused on achieving high selectivity to minimize off-target effects and associated toxicities. However, broad-spectrum inhibitors like this compound serve a distinct and vital role in the research and development process, particularly in the realm of target identification and expression profiling.

FeatureThis compound (Broad-Spectrum)Selective Kinase Inhibitors (e.g., Lapatinib, Erlotinib)
Primary Function Enrichment of a broad range of kinases for proteomic analysis.[1]Therapeutic agent or tool compound to study the function of a specific kinase.
Binding Profile Binds to a large number of kinases with varying affinities.[1]High affinity for a primary target kinase with minimal binding to other kinases.
Selectivity Score *High (indicating low selectivity)Low (indicating high selectivity)
Typical Application Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS) for kinome profiling.[6][7]In vitro and in vivo studies of specific signaling pathways, clinical treatment of diseases.
Goal To capture and identify as many kinases as possible from a sample.To inhibit a specific kinase to elicit a targeted biological response.

*Selectivity Score is a metric used to quantify the selectivity of a compound. A lower score generally indicates that the inhibitor binds to a smaller number of off-target kinases relative to the total number of kinases tested.[8]

Experimental Application of this compound: Multiplexed Inhibitor Bead/Mass Spectrometry (MIB/MS)

This compound is a key component of "kinobeads" or Multiplexed Inhibitor Beads (MIBs), a powerful chemoproteomic technique used to profile the functional state of the kinome.[6][7][9][10][11][12] The broad-spectrum nature of this compound, often used in combination with other promiscuous inhibitors, allows for the capture and subsequent identification and quantification of hundreds of kinases from cell or tissue lysates by mass spectrometry.

MIB/MS Experimental Workflow:

The following diagram illustrates the typical workflow for a MIB/MS experiment, where a selective inhibitor is profiled for its target engagement and selectivity within the native cellular environment.

MIB_MS_Workflow cluster_preparation Sample Preparation cluster_enrichment Kinase Enrichment cluster_analysis Analysis cell_lysate Cell/Tissue Lysate (Native Kinases) drug_treatment Incubate with Selective Inhibitor cell_lysate->drug_treatment control Vehicle Control (e.g., DMSO) cell_lysate->control drug_incubation Incubation with Lysate drug_treatment->drug_incubation control_incubation Incubation with Lysate control->control_incubation mib_beads Multiplexed Inhibitor Beads (containing this compound) mib_beads->drug_incubation mib_beads->control_incubation wash Wash Beads drug_incubation->wash control_incubation->wash elute Elute Bound Kinases wash->elute digest Tryptic Digestion elute->digest ms LC-MS/MS Analysis digest->ms data_analysis Data Analysis & Quantification ms->data_analysis

Fig. 1: MIB/MS workflow for kinase inhibitor profiling.

In this workflow, the selective inhibitor competes with the broad-spectrum inhibitors on the MIBs for binding to kinases. By comparing the kinase profiles of the drug-treated sample to the control, researchers can identify the specific targets of the selective inhibitor and assess its kinome-wide selectivity.

Signaling Pathway Context: Broad vs. Selective Inhibition

To visualize the difference in impact between a broad-spectrum and a selective inhibitor, consider a simplified signaling pathway. A selective inhibitor will ideally only block the activity of its intended target, leaving the rest of the signaling network intact. A broad-spectrum inhibitor like this compound, if used in a cellular context to inhibit function rather than for enrichment, would affect multiple nodes in various pathways.

Signaling_Pathway cluster_selective Selective Inhibition cluster_broad Broad-Spectrum Inhibition A Kinase A B Kinase B A->B C Kinase C B->C D Substrate C->D inhibitor Selective Inhibitor inhibitor->B X Kinase X Y Kinase Y X->Y Z Kinase Z Y->Z W Substrate Z->W broad_inhibitor This compound broad_inhibitor->X broad_inhibitor->Y broad_inhibitor->Z

Fig. 2: Contrasting effects of selective vs. broad-spectrum inhibitors.

Conclusion

This compound is a valuable research tool precisely because of its lack of selectivity. As a broad-spectrum kinase inhibitor, it is instrumental in chemoproteomic techniques like MIB/MS that are essential for modern drug discovery. These methods allow for the comprehensive characterization of the kinome and the detailed assessment of the selectivity of novel, targeted kinase inhibitors. Understanding the distinction between broad-spectrum tools and selective therapeutic candidates is crucial for researchers and scientists in the field of drug development.

References

A Comparative Guide to VI-16832 and Broad-Spectrum Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational kinase inhibitor VI-16832 with established broad-spectrum kinase inhibitors, including Dasatinib, Sunitinib, Sorafenib, and Staurosporine. This document is intended to serve as a resource for researchers in drug discovery and chemical biology, offering insights into the target profiles, mechanisms of action, and experimental considerations for these compounds.

Introduction to VI-16832 and Broad-Spectrum Kinase Inhibitors

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. Broad-spectrum kinase inhibitors, which target multiple kinases, have proven to be effective therapeutic agents, though their polypharmacology can lead to off-target effects.

VI-16832 is described as a broad-spectrum Type I kinase inhibitor. It has been utilized as a chemical tool for affinity purification in quantitative phosphoproteomics to enrich and identify a large number of protein kinases from cell lysates. In a study by Collins et al. (2017), VI-16832 was shown to capture 254 kinases from breast cancer cell lines, demonstrating its utility in mapping the kinome. However, specific quantitative data on its binding affinity (Kd) or inhibitory concentration (IC50) against a comprehensive panel of kinases is not widely available in the public domain.

Dasatinib , Sunitinib , and Sorafenib are FDA-approved multi-targeted kinase inhibitors used in the treatment of various cancers. They are known to inhibit a range of kinases involved in tumor cell proliferation, angiogenesis, and survival. Staurosporine , a natural product, is a potent but non-selective kinase inhibitor widely used as a research tool and a positive control in kinase assays due to its high affinity for the ATP-binding site of most kinases.

Comparative Analysis of Kinase Inhibition Profiles

The following tables summarize the inhibitory activities (IC50 or Kd values) of Dasatinib, Sunitinib, Sorafenib, and Staurosporine against a selection of protein kinases. It is important to note that these values are compiled from various sources and experimental conditions (e.g., ATP concentration, assay format) may differ, potentially affecting the absolute values. Therefore, this data should be used for comparative purposes with consideration of the methodologies.

Table 1: Inhibitory Activity (IC50/Kd in nM) of Selected Broad-Spectrum Kinase Inhibitors
Kinase TargetDasatinibSunitinibSorafenibStaurosporine
Tyrosine Kinases
ABL10.5 - 3>10,000--
SRC0.5 - 1.1600-6
KIT<1 - 52 (PDGFRβ)68-
PDGFRα289.1 (pKd)57-
PDGFRβ1.5 - 7257-
VEGFR1 (FLT1)828026-
VEGFR2 (KDR)8 - 308090-
VEGFR3 (FLT4)79-20-
FLT355058-
Serine/Threonine Kinases
BRAF110-22-
BRAF (V600E)330-38-
c-RAF (RAF1)640-6-
PKA---7 - 15
PKCα---3 - 6
CAMKII---20

Data compiled from multiple sources. Please refer to the original publications for specific experimental details.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used in the characterization of kinase inhibitors.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay directly measures the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate, providing a highly sensitive measure of kinase activity.

Materials:

  • Purified kinase

  • Kinase-specific substrate (peptide or protein)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., VI-16832, Dasatinib) dissolved in DMSO

  • 96-well filter plates or phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a 96-well plate, add the purified kinase, substrate, and diluted test compound.

  • Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate to capture the phosphorylated substrate.

  • Wash the paper/plate extensively to remove unincorporated [γ-³²P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the existing medium and add the medium containing the test compounds to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparison of kinase inhibitors.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Reaction Kinase Reaction (Inhibition) Compound_Prep->Reaction Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction Detection Signal Detection (e.g., Radioactivity, Luminescence) Reaction->Detection Data_Processing Data Processing Detection->Data_Processing IC50_Calc IC50 Determination Data_Processing->IC50_Calc

Caption: General workflow for an in vitro kinase inhibition assay.

Signaling_Pathway_Inhibition cluster_upstream cluster_downstream Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Inhibitor Broad-Spectrum Kinase Inhibitor (e.g., Sunitinib, Sorafenib) Inhibitor->Receptor Inhibits Inhibitor->RAF Inhibits

Caption: Inhibition of a typical signaling pathway by broad-spectrum kinase inhibitors.

Conclusion

VI-16832 is a valuable research tool for kinome profiling due to its broad-spectrum binding properties. While quantitative inhibitory data for VI-16832 is limited, this guide provides a comparative framework against well-characterized, clinically relevant broad-spectrum kinase inhibitors. The provided data tables, experimental protocols, and pathway diagrams offer a comprehensive resource for researchers to understand the landscape of these powerful chemical probes and therapeutic agents. The choice of inhibitor for a particular study will depend on the specific research question, the desired target profile, and the experimental systems being used. Careful consideration of the polypharmacology of these compounds is essential for the accurate interpretation of experimental results.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of VI 16832

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of VI 16832, a dual-site covalent antagonist of peroxisome proliferator-activated receptor γ (PPARγ), is critical for ensuring personnel safety and environmental protection.[1] Adherence to the following guidelines is essential for researchers, scientists, and drug development professionals handling this compound. Until more comprehensive toxicological data is available, this compound should be regarded as hazardous.[1] It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment should be worn:[1]

PPE CategorySpecification
Eye ProtectionSafety goggles with side-shields
Hand ProtectionProtective gloves (e.g., nitrile)
Skin and Body ProtectionImpervious clothing, such as a lab coat
Respiratory ProtectionA suitable respirator should be used if dust or aerosols are generated

Data sourced from DC Chemicals Safety Data Sheet, as cited in Benchchem's guide.[1]

Experimental Protocols for Disposal and Spill Management

Standard Disposal Protocol

This protocol outlines the step-by-step procedure for the routine disposal of this compound and contaminated materials.

1. Waste Classification:

  • Unused this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) must be treated as hazardous chemical waste.[1]

2. Containerization:

  • Collect waste this compound (solid or in solution) and contaminated materials in a designated, properly labeled, and sealed waste container.[1]

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name "SR 16832".[1]

3. Final Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1]

  • It is imperative to follow all local, state, and federal regulations for hazardous waste disposal.[1]

  • Do not dispose of down the drain or in regular trash.[1]

Accidental Release and Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

1. Immediate Response:

  • Wear the full personal protective equipment as outlined in the table above.[1]

  • Avoid breathing vapors, mist, dust, or gas from the spilled material.[1]

2. Containment and Cleanup:

  • Use an inert absorbent material, such as diatomite or a universal binder, to contain and absorb the spill.[1]

3. Decontamination:

  • Decontaminate the spill surface and any affected equipment by scrubbing with alcohol.[1]

4. Waste Collection:

  • Collect all cleanup materials and spilled substance into a designated hazardous waste container and label it appropriately.

Disposal Process Flowchart

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start Start cluster_classification Waste Classification cluster_containerization Containerization cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated classify Classify as Hazardous Chemical Waste start->classify collect Collect in a designated, sealed container classify->collect label_container Label container: 'Hazardous Waste - SR 16832' collect->label_container dispose Dispose at an approved waste disposal plant label_container->dispose regulations Follow all local, state, and federal regulations dispose->regulations no_drain Do NOT dispose down the drain no_trash Do NOT dispose in regular trash

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling VI 16832

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "VI 16832" did not yield a specific, identifiable chemical substance or material. The identifier "this compound" may be an internal product code, a batch number, or another non-standard designation. Without a proper chemical name, CAS number, or an official Safety Data Sheet (SDS), it is not possible to provide the essential safety, handling, and disposal information requested.

Providing procedural guidance, personal protective equipment recommendations, and disposal plans for an unknown substance would be contrary to established safety protocols and could pose a significant risk to researchers, scientists, and drug development professionals.

To obtain the necessary information, please refer to the manufacturer or supplier of "this compound" to request a formal Safety Data Sheet (SDS). The SDS will contain detailed information regarding the chemical identity, hazards, safe handling practices, required personal protective equipment, and appropriate disposal methods.

Once a valid SDS is obtained, it will be possible to generate the requested data tables and diagrams to ensure the safe handling and use of the substance.

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。